erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Description
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Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid compound. It has been identified as a natural product isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine.[1] This technical guide provides a summary of the available scientific information on this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 1280602-81-4 | [1] |
| Class | Phenylpropanoid | [1] |
| Natural Source | Roots of Paeonia lactiflora | [1] |
Biological Activity and Research
Currently, there is a notable lack of specific scientific literature detailing the biological activity, mechanism of action, and quantitative experimental data for this compound. While the source plant, Paeonia lactiflora, is known for a variety of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties, these activities are generally attributed to other, more abundant and well-studied compounds within the plant, such as paeoniflorin and gallic acid.[2][3][4][5][6]
Searches of scientific databases using the chemical name, CAS number, and molecular formula have not yielded specific studies on the bioactivity of this compound. Therefore, it is not possible at this time to provide in-depth information on its pharmacological effects, signaling pathways, or detailed experimental protocols.
Experimental Protocols
Due to the absence of published experimental studies specifically investigating this compound, no established experimental protocols for its biological characterization can be provided.
Signaling Pathways and Logical Relationships
As there is no available data on the mechanism of action or biological targets of this compound, the creation of signaling pathway diagrams or other logical relationship visualizations is not feasible.
Future Outlook
The identification of this compound in Paeonia lactiflora suggests a potential for biological activity, given the known therapeutic properties of the plant and the phenylpropanoid class of compounds. Future research is required to isolate this compound in sufficient quantities for biological screening and to elucidate its potential pharmacological effects. In vitro and in vivo studies would be necessary to determine any cytotoxic, anti-inflammatory, antioxidant, or other biological activities.
Conclusion
This compound is a known natural product from Paeonia lactiflora. However, a comprehensive review of the current scientific literature reveals a significant gap in the knowledge regarding its biological properties. The scientific community awaits further research to uncover the potential therapeutic relevance of this compound. Professionals in drug discovery and natural product research may consider this compound a candidate for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
CAS Number: 1280602-81-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid natural product. The information compiled herein is intended to support research and development activities by providing key data on its chemical and physical properties, spectroscopic information, natural sources, and potential biological activities.
Chemical and Physical Properties
This compound is a substituted propane-1,2-diol with a guaiacyl (4-hydroxy-3-methoxyphenyl) group. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1280602-81-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the guaiacyl ring, the methoxy group protons, and the protons of the propane-1,2-diol chain. The specific chemical shifts and coupling constants of the protons on the chiral centers of the diol are characteristic of the erythro configuration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the methoxy carbon, and the three carbons of the propane-1,2-diol backbone.
Note: Specific NMR data from literature sources was not available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Note: Specific mass spectrometry data from literature sources was not available in the provided search results.
Natural Occurrence and Isolation
This compound is a naturally occurring phenylpropanoid that has been isolated from the roots of Paeonia lactiflora Pall.[1] (Paeoniaceae family).
General Isolation Protocol from Paeonia lactiflora
While a specific, detailed protocol for the isolation of this particular compound was not found, a general procedure for isolating phenylpropanoids from plant material is outlined below. This workflow can be adapted and optimized for the target compound.
References
An In-depth Technical Guide on erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and available data for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Chemical Properties
This compound is a phenylpropanoid, a class of organic compounds of plant origin.[1] It has been identified as a natural product that can be isolated from the roots of Paeonia lactiflora.[1][2]
The molecular structure consists of a guaiacol (2-methoxyphenol) unit attached to a propane-1,2-diol moiety. The "erythro" designation in its name refers to the relative stereochemistry of the two chiral centers at positions 1 and 2 of the propane chain.
Molecular Structure:
Quantitative Data
A comprehensive search for the physical and chemical properties of this compound (CAS Number: 1280602-81-4) did not yield specific quantitative data for its melting point, boiling point, or density. The following table summarizes the available molecular information.
| Property | Value | Source |
| Molecular Formula | C10H14O4 | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 1280602-81-4 |
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published scientific literature detailing specific biological activities or associated signaling pathways for this compound.
However, studies on structurally related phenylpropanoids offer insights into the potential biological roles of this class of molecules. It is important to note that the following information pertains to related compounds and should not be directly extrapolated to this compound.
As no specific signaling pathways for the target molecule have been identified in the available literature, a Graphviz diagram for a signaling pathway cannot be provided.
Experimental Protocols
General Isolation from Paeonia lactiflora
While a specific protocol for this compound is not available, a general method for preparing extracts from Paeonia lactiflora flowers has been described. This process typically involves the following steps, which could serve as a starting point for the isolation of its constituent compounds.
A patented method for preparing a Paeonia lactiflora extract involves the following workflow:
This process yields a general extract, and further chromatographic purification steps would be necessary to isolate individual components like this compound.
Spectroscopic Data
A published 1H NMR spectrum for this compound could not be located in the available scientific literature. For definitive structural confirmation and characterization, it would be necessary to acquire and analyze NMR and other spectroscopic data.
Conclusion
This compound is a known natural product with a defined molecular formula and weight. However, there is a significant gap in the publicly available scientific literature regarding its specific physicochemical properties, biological activities, and detailed experimental protocols for its synthesis or isolation. This presents an opportunity for further research to characterize this molecule and explore its potential applications in pharmacology and drug development. Researchers interested in this compound would need to undertake foundational studies to establish its properties and biological functions.
References
An In-depth Technical Guide to erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Natural Sources, Isolation, and Biological Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid of interest for its potential pharmacological activities. The primary known natural source for this compound is the root of Paeonia lactiflora, a plant with a long history of use in traditional medicine. While detailed experimental data on the specific biological activities and signaling pathways of this compound are not extensively available in the current literature, this guide synthesizes the existing knowledge on its natural occurrence and provides context through the well-documented biological activities of Paeonia lactiflora extracts and related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by highlighting the current state of knowledge and identifying areas for future investigation.
Introduction
This compound is a phenylpropanoid, a class of organic compounds derived from phenylalanine and tyrosine that are widely distributed in the plant kingdom. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The presence of this compound in Paeonia lactiflora suggests its potential contribution to the therapeutic properties of this medicinal plant.
Natural Sources
The primary documented natural source of this compound is the root of Paeonia lactiflora Pall.[1][2]. Paeonia lactiflora, commonly known as the Chinese peony, is a perennial flowering plant whose roots are extensively used in traditional Chinese medicine for a variety of ailments.
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Part |
| This compound | Paeonia lactiflora | Root |
Isolation and Purification Protocols
Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound from Paeonia lactiflora roots are not explicitly described in the available scientific literature. However, based on general methods for the isolation of phenylpropanoids from plant materials, a hypothetical workflow can be proposed.
General Experimental Workflow for Isolation
The isolation of phenylpropanoids from plant material typically involves extraction, fractionation, and chromatography. The following diagram illustrates a plausible workflow for the isolation of the target compound.
Caption: Hypothetical workflow for the isolation of this compound.
Methodology Details (Hypothetical):
-
Extraction: The dried and powdered roots of Paeonia lactiflora would be subjected to extraction with a polar solvent such as ethanol or methanol. This is a common first step for extracting a wide range of secondary metabolites, including phenylpropanoids.
-
Fractionation: The crude extract would then be concentrated and subjected to liquid-liquid fractionation using solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. Phenylpropanoids are often enriched in the ethyl acetate fraction.
-
Chromatography: The enriched fraction would undergo further separation using column chromatography techniques. Silica gel chromatography is a standard method for the initial separation of compounds. This would be followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to achieve high purity of the target compound.
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities of pure this compound and the signaling pathways it may modulate. However, the well-documented pharmacological effects of Paeonia lactiflora extracts provide a valuable context for hypothesizing its potential activities.
Extracts from the roots of Paeonia lactiflora are known to possess a range of biological activities, including:
-
Anti-inflammatory effects: Paeonia lactiflora extracts have been shown to inhibit the production of pro-inflammatory mediators.
-
Antioxidant properties: The presence of phenolic compounds in the extracts contributes to their ability to scavenge free radicals.
-
Neuroprotective effects: Studies have indicated that extracts from Paeonia lactiflora can protect neuronal cells from oxidative stress.
Given that this compound is a phenolic compound, it is plausible that it contributes to the antioxidant and anti-inflammatory properties of the plant extract. Future research should focus on evaluating the in vitro and in vivo activities of the isolated compound to elucidate its specific pharmacological profile.
Potential Signaling Pathways for Investigation
Based on the activities of structurally similar phenylpropanoids and the known mechanisms of Paeonia lactiflora extracts, the following signaling pathways are recommended for future investigation of this compound's mechanism of action:
Caption: Potential signaling pathways for investigation of the compound's anti-inflammatory activity.
Conclusion and Future Directions
This compound is a phenylpropanoid found in the roots of the medicinal plant Paeonia lactiflora. While its presence is documented, there is a notable lack of detailed information regarding its isolation, yield, and specific biological activities. The known therapeutic properties of Paeonia lactiflora suggest that this compound may possess valuable pharmacological effects, particularly in the areas of anti-inflammatory and antioxidant action.
Future research should be directed towards:
-
Developing and publishing a detailed, optimized protocol for the isolation and purification of this compound from Paeonia lactiflora roots.
-
Conducting quantitative analysis to determine the yield and concentration of the compound in its natural source.
-
Performing comprehensive in vitro and in vivo studies to elucidate the specific biological activities of the purified compound.
-
Investigating the molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and for providing a solid scientific basis for its potential development as a novel therapeutic agent.
References
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Core Lignin Building Block for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, also known as erythro-guaiacylglycerol, is a key phenylpropanoid that serves as a fundamental building block of lignin. As a primary component of the most abundant linkage in lignin, the β-O-4 aryl ether linkage, its study is crucial for understanding lignin structure, depolymerization, and valorization. Furthermore, emerging research into the biological activities of lignin-derived compounds, including their antioxidant and anti-inflammatory properties, positions erythro-guaiacylglycerol as a molecule of interest for drug development and pharmaceutical research. This technical guide provides a comprehensive overview of its role as a lignin building block, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities and potential therapeutic applications.
Introduction: The Significance of Erythro-Guaiacylglycerol in Lignin Chemistry
Lignin, a complex aromatic polymer, is one of the main components of lignocellulosic biomass.[1] Its intricate structure is primarily composed of three phenylpropanoid monomers: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[2][3] These units are interconnected by various ether and carbon-carbon linkages, with the β-O-4 aryl ether bond being the most prevalent, constituting over 50% of the linkages in many lignin types.[4]
This compound, or erythro-guaiacylglycerol, represents the core structure of the guaiacyl unit involved in these critical β-O-4 linkages.[4] The stereochemistry of this building block, particularly the erythro configuration, influences the three-dimensional structure of the lignin polymer and its subsequent reactivity during degradation processes.[5] Understanding the chemistry of erythro-guaiacylglycerol and its etherified derivatives is fundamental to developing efficient strategies for lignin depolymerization and the production of value-added aromatic chemicals.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of erythro-guaiacylglycerol is essential for its synthesis, isolation, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [6] |
| Molecular Weight | 198.22 g/mol | [6] |
| CAS Number | 38916-91-5 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, methanol, ethanol, and other polar organic solvents. | [6] |
Spectroscopic Data:
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[9][10]
Synthesis and Isolation Protocols
The synthesis of erythro-guaiacylglycerol is a multi-step process that often yields a mixture of erythro and threo diastereomers, requiring chromatographic separation.
Experimental Protocol: Synthesis of erythro-Guaiacylglycerol
This protocol is a generalized procedure based on common synthetic routes for guaiacylglycerol derivatives.[11][12][13]
Materials:
-
Vanillin
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Epoxidation of Vanillin. Vanillin is converted to its corresponding epoxide. This can be achieved through a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a base like sodium hydride.
-
Step 2: Ring-opening of the Epoxide. The epoxide is then subjected to regioselective ring-opening under acidic or basic conditions to introduce the diol functionality. For instance, acid-catalyzed hydrolysis can yield the desired propane-1,2-diol structure.
-
Step 3: Reduction of the Aldehyde. The aldehyde group of the vanillin moiety is reduced to a primary alcohol using a reducing agent like sodium borohydride in methanol.
-
Step 4: Purification. The resulting mixture of erythro and threo diastereomers is purified by silica gel column chromatography to isolate the erythro isomer. The ratio of erythro to threo can be influenced by the reaction conditions.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for erythro-guaiacylglycerol.
Experimental Protocol: Isolation from Lignin
The isolation of free erythro-guaiacylglycerol from lignin is challenging due to its incorporation into the polymer via ether linkages. However, enzymatic or chemical cleavage of these bonds can release guaiacylglycerol and its derivatives.[14][15][16]
Materials:
-
Lignin sample (e.g., from poplar)
-
β-etherase enzymes (e.g., from Sphingobium sp. SYK-6)[17]
-
Glutathione (GSH) and NAD⁺ cofactors
-
Buffer solution (e.g., phosphate buffer)
-
Ethyl acetate for extraction
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Enzymatic Hydrolysis: The lignin sample is incubated with a cocktail of β-etherase enzymes, along with the necessary cofactors GSH and NAD⁺, in a suitable buffer at an optimal temperature and pH for the enzymes.
-
Extraction: After incubation, the reaction mixture is acidified and extracted with an organic solvent such as ethyl acetate to separate the low molecular weight phenolic compounds.
-
Analysis and Purification: The extracted compounds are analyzed by HPLC to identify and quantify the released products, including erythro-guaiacylglycerol. Preparative HPLC can be used for isolation.
Diagram of Isolation Workflow:
Caption: Workflow for the isolation of erythro-guaiacylglycerol from lignin.
Biological Activity and Relevance to Drug Development
Phenylpropanoids derived from lignin are gaining attention for their potential biological activities.[18][19]
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of lignin-derived phenylpropanoids. Derivatives of threo-guaiacylglycerol have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[18]
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Threo-guaiacylglycerol beta-coniferyl ether | Nitric Oxide (NO) Production | BV2 | 32.56 µM | [18] |
This inhibitory activity is often mediated through the downregulation of key inflammatory signaling pathways.
Signaling Pathway Diagram:
Caption: Inhibition of inflammatory pathways by guaiacylglycerol derivatives.
Antioxidant Activity
The phenolic hydroxyl group in the structure of erythro-guaiacylglycerol suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers.[20][21][22][23] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the activity often expressed as an IC₅₀ value.[1][22] While specific IC₅₀ values for erythro-guaiacylglycerol are not widely reported, related phenylpropanoids have demonstrated significant antioxidant potential.[22][24]
Conclusion and Future Perspectives
This compound is a cornerstone molecule in the complex architecture of lignin. Its role as a primary building block of the abundant β-O-4 linkage makes it a critical subject of study for the advancement of biorefinery processes aimed at lignin valorization. The ability to synthesize and isolate this compound provides researchers with an invaluable tool to investigate the mechanisms of lignin depolymerization.
Furthermore, the emerging evidence of the biological activities of guaiacylglycerol and its derivatives opens up exciting avenues for drug discovery and development. Its potential anti-inflammatory and antioxidant properties warrant further investigation to elucidate the precise mechanisms of action and to evaluate its therapeutic efficacy. As a chiral building block, erythro-guaiacylglycerol also holds promise for the asymmetric synthesis of complex natural products and pharmaceuticals.[][26][27][28][29] The continued exploration of this versatile molecule will undoubtedly contribute to both the development of a sustainable bio-based economy and the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different signalling pathways contribute to the control of GPD1 gene expression by osmotic stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Anti-inflammatory activity of glycolipids isolated from cyanobacterium Nodularia harveyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erythro-Guaiacylglycerol | CAS:38916-91-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. erythro-Guaiacylglycerol beta-coniferyl ether | C20H24O7 | CID 21577856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units (Journal Article) | OSTI.GOV [osti.gov]
- 16. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 21. Anti-Inflammatory Activity of Glyceryl 1,3-Distearate Identified from Clinacanthus nutans Extract against Bovine Mastitis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Chiral Building Blocks Selection - Enamine [enamine.net]
- 28. From toxin to chiral building block: Engineered aldolase-catalyzed regioselective conversion of formaldehyde into L-glyceraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a guaiacol-substituted phenylpropanoid, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl groups significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of these isomers, including their synthesis, separation, and characterization. Furthermore, it explores their potential biological activities, with a focus on antioxidant and anti-inflammatory properties, and the underlying signaling pathways. While specific quantitative data for each isomer of the title compound is limited in publicly available literature, this guide compiles relevant data from closely related analogs to provide a comparative framework.
Introduction to the Stereochemistry
The presence of two stereogenic centers at the C1 and C2 positions of the propane chain in 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol results in the existence of two pairs of enantiomers. The erythro diastereomers have the (1R,2S) and (1S,2R) configurations, while the threo diastereomers have the (1R,2R) and (1S,2S) configurations. The distinct three-dimensional structures of these isomers are critical determinants of their interaction with chiral biological macromolecules, such as enzymes and receptors, leading to potentially different pharmacological profiles.
Caption: Stereochemical relationships between the four isomers.
Asymmetric Synthesis and Separation of Stereoisomers
The controlled synthesis of individual stereoisomers is crucial for evaluating their specific biological activities. Asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer.
Experimental Protocol: Asymmetric Dihydroxylation
A common method for establishing the stereochemistry of the diol is through asymmetric dihydroxylation of a corresponding alkene precursor. The following is a generalized protocol based on the Sharpless asymmetric dihydroxylation.[1]
Materials:
-
(E)-1-(4-Hydroxy-3-methoxyphenyl)prop-1-ene (protected)
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of AD-mix-β (or AD-mix-α for the other enantiomer) in tert-butanol and water at room temperature, add methanesulfonamide.
-
Cool the mixture to 0 °C and add the protected (E)-1-(4-Hydroxy-3-methoxyphenyl)prop-1-ene.
-
Stir the reaction at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and warm to room temperature.
-
Stir for 1 hour, then extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diol.
-
Deprotection of the phenolic hydroxyl group yields the final product.
Experimental Protocol: Chiral HPLC Separation
For the separation of enantiomers from a racemic mixture or for the analysis of enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. The following is a general protocol for the chiral separation of phenolic propanediols.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® OD-H)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Sample dissolved in mobile phase
Procedure:
-
Prepare the mobile phase, for example, a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
The two enantiomers should be resolved into two separate peaks. The resolution can be optimized by adjusting the mobile phase composition, flow rate, and temperature.
References
The Intersection of Phenylpropanoid Metabolism and Propane-1,2-diols: A Technical Guide to Synthetic and Potentially Natural Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoid pathway is a cornerstone of secondary metabolism in plants and microorganisms, yielding a vast array of compounds with significant biological and pharmaceutical activities. While the core pathways are well-elucidated, the potential for diversification through the incorporation of non-canonical building blocks remains an area of active investigation. This technical whitepaper explores the interface between phenylpropanoid biosynthesis and propane-1,2-diols. Currently, no established natural biosynthetic pathways are known to directly involve the incorporation of propane-1,2-diol into the phenylpropanoid framework. However, the isolation of 1-phenylpropane-1,2-diol from the fungus Peniophora polygonia suggests that such a link, whether through a dedicated pathway or enzymatic promiscuity, may exist in nature. This guide provides a comprehensive overview of the known biocatalytic and chemo-enzymatic routes for the synthesis of 1-phenylpropane-1,2-diol, presenting them as potential engineered pathways. We include detailed experimental protocols, quantitative data from key studies, and visualizations of the synthetic cascades to serve as a resource for researchers interested in the production of novel phenylpropanoid derivatives.
Introduction: The Phenylpropanoid Pathway and the Question of Propanediol Integration
The classical phenylpropanoid pathway commences with the amino acids L-phenylalanine or L-tyrosine, which are converted to cinnamic acid or p-coumaric acid, respectively[1][2][3]. A series of enzymatic modifications, including hydroxylations, methylations, and ligations, gives rise to a diverse family of molecules, including flavonoids, lignans, stilbenes, and coumarins[1][4]. These compounds play crucial roles in plant defense, signaling, and structural integrity, and many possess valuable pharmacological properties[4].
The incorporation of diols, such as propane-1,2-diol, into this pathway is not a recognized natural process. However, the discovery of 1-phenylpropane-1,2-diol in the basidiomycete fungus Peniophora polygonia raises intriguing questions about its biosynthetic origins[5]. It is plausible that this compound arises from a yet-to-be-discovered branch of the phenylpropanoid pathway, or perhaps from a convergent pathway where a phenyl precursor is joined with a C3 diol unit.
A study on the biosynthesis of similar 1-arylpropane-1,2-diols in the fungus Bjerkandera adusta suggests that the C2-C3 unit of the propane side chain may be derived from central metabolism, such as from pyruvate or glycerol, rather than from the direct modification of a phenylpropanoid precursor's side chain[6]. This points towards a convergent biosynthetic strategy.
Given the current knowledge gaps regarding the natural biosynthesis of 1-phenylpropane-1,2-diol, this guide focuses on the well-documented synthetic and biocatalytic routes for its production. These pathways provide a blueprint for the potential metabolic engineering of microorganisms to produce this and related compounds.
Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol: An Engineered Pathway
The most established route for the synthesis of 1-phenylpropane-1,2-diol is a two-step enzymatic cascade that typically starts from benzaldehyde and acetaldehyde, which are not direct intermediates of the canonical phenylpropanoid pathway beginning with cinnamic acid. This process involves a carboligation reaction followed by a reduction step.
Enzymatic Cascade for 1-Phenylpropane-1,2-diol Synthesis
The synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol has been achieved through the modular combination of two key enzyme classes: carboligases and alcohol dehydrogenases[6].
-
Carboligation: A carboligase, such as benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD), catalyzes the enantioselective ligation of benzaldehyde and acetaldehyde to form either (R)- or (S)-2-hydroxy-1-phenylpropan-1-one (HPP).
-
Reduction: An alcohol dehydrogenase (ADH) then stereoselectively reduces the keto group of HPP to a hydroxyl group, yielding the corresponding 1-phenylpropane-1,2-diol stereoisomer.
The selection of the specific carboligase and ADH determines the stereochemistry of the final product.
Quantitative Data on Biocatalytic Synthesis
The efficiency of the biocatalytic synthesis of 1-phenylpropane-1,2-diol has been demonstrated in several studies. The following table summarizes key quantitative data.
| Catalyst Combination | Substrates | Product | Concentration (g/L) | Yield (%) | Space-Time Yield (g/L/d) | Reference |
| BFDL461A & LbADH | Benzaldehyde, Acetaldehyde | (1S,2S)-PPD | 47.5 | - | - | [6] |
| BAL & RADH | Benzaldehyde, Acetaldehyde | (1S,2R)-PPD | 63.8 | 98 | 144 | [6] |
| LbADH (cell-free extract) & CbFDH (for NADH regeneration) | (S)-2-HPP | (1S,2S)-PPD | - | 100 | - | [7] |
BFDL461A: Benzoylformate decarboxylase variant; LbADH: Lactobacillus brevis alcohol dehydrogenase; BAL: Benzaldehyde lyase; RADH: Ralstonia sp. alcohol dehydrogenase; CbFDH: Candida boidinii formate dehydrogenase.
Experimental Protocols
This section provides detailed methodologies for the key enzymatic reactions in the synthesis of 1-phenylpropane-1,2-diol.
Protocol for the Two-Step Biocatalytic Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol
This protocol is adapted from Wachtmeister et al. (2016)[6] and utilizes whole-cell catalysts in a microaqueous system.
Materials:
-
Lyophilized E. coli cells overexpressing Benzaldehyde Lyase (BAL)
-
Lyophilized E. coli cells overexpressing Ralstonia sp. Alcohol Dehydrogenase (RADH)
-
Benzaldehyde
-
Acetaldehyde
-
2-Propanol (for cofactor regeneration)
-
Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
NADH or NADPH cofactor
-
Standard laboratory equipment (shaker incubator, centrifuge, HPLC)
Procedure:
Step 1: Carboligation to (R)-2-Hydroxy-1-phenylpropan-1-one ((R)-HPP)
-
Prepare a reaction mixture containing the organic solvent (e.g., MTBE) and a small percentage of aqueous buffer (e.g., 5% v/v).
-
Add lyophilized whole cells containing BAL to the reaction mixture.
-
Add the substrates, benzaldehyde and acetaldehyde, to the mixture. Typical starting concentrations can be in the range of 100-500 mM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by periodically taking samples and analyzing the formation of (R)-HPP by HPLC.
-
Once the reaction reaches completion or the desired conversion, centrifuge the mixture to pellet the whole-cell catalyst.
Step 2: Reduction to (1S,2R)-1-Phenylpropane-1,2-diol ((1S,2R)-PPD)
-
To the supernatant from Step 1 containing (R)-HPP, add lyophilized whole cells containing RADH.
-
Add a cosubstrate for cofactor regeneration, such as 2-propanol.
-
Ensure the presence of the necessary cofactor (NADH or NADPH) at a catalytic concentration.
-
Incubate the reaction under similar conditions as Step 1.
-
Monitor the conversion of (R)-HPP to (1S,2R)-PPD by HPLC.
-
Upon completion, the product can be purified from the reaction mixture using standard chromatographic techniques.
Protocol for Cofactor Regeneration using Formate Dehydrogenase
This protocol, adapted from a study on LbADH[7], describes an in-situ cofactor regeneration system.
Materials:
-
Purified or cell-free extract of Alcohol Dehydrogenase (e.g., LbADH)
-
Purified Formate Dehydrogenase from Candida boidinii (CbFDH)
-
Substrate (e.g., (S)-2-HPP)
-
Sodium formate
-
NAD+
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
Standard laboratory equipment for enzymatic assays
Procedure:
-
Prepare a reaction buffer containing the substrate (e.g., 10 mM (S)-2-HPP), sodium formate (e.g., 100 mM), and NAD+ (e.g., 1 mM).
-
Initiate the reaction by adding the alcohol dehydrogenase and formate dehydrogenase to the buffer.
-
Incubate the reaction at an optimal temperature (e.g., 25°C).
-
Monitor the formation of the diol product and the consumption of the keto substrate over time using HPLC. The regeneration of NADH from NAD+ by CbFDH drives the reduction reaction catalyzed by the ADH to completion.
Biosynthesis of Propane-1,2-diol in Microorganisms
While the direct involvement of propane-1,2-diol in phenylpropanoid biosynthesis is not established, understanding its own metabolic origins is relevant for potential metabolic engineering applications. In microorganisms, several pathways for propane-1,2-diol production have been identified, primarily from sugar metabolism[8][9].
The key pathways for propane-1,2-diol biosynthesis include:
-
The Deoxyhexose Pathway: Catabolism of deoxy sugars like L-fucose and L-rhamnose can lead to the formation of lactaldehyde, which is then reduced to propane-1,2-diol[8].
-
The Methylglyoxal Pathway: Dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, can be converted to methylglyoxal, which is subsequently reduced to lactaldehyde and then to propane-1,2-diol[8][9].
-
The Lactate Pathway: An engineered pathway has been developed to produce propane-1,2-diol from lactic acid via a lactaldehyde intermediate[8].
Future Perspectives and Conclusion
The existence of 1-phenylpropane-1,2-diol in Peniophora polygonia presents a compelling case for further investigation into its natural biosynthetic pathway. Elucidating this pathway could reveal novel enzymes and biochemical reactions, expanding our understanding of fungal secondary metabolism. Isotopic labeling studies and genome mining of Peniophora polygonia and related species are promising avenues for future research.
In the interim, the well-established biocatalytic routes for the synthesis of 1-phenylpropane-1,2-diol offer a robust platform for the production of this and potentially other propanediol-containing phenylpropanoids. The modularity of the carboligase-alcohol dehydrogenase cascade allows for the generation of specific stereoisomers, which is of significant interest for pharmaceutical applications.
This technical guide has summarized the current state of knowledge regarding the intersection of phenylpropanoid metabolism and propane-1,2-diols. While a natural biosynthetic pathway remains to be discovered, the synthetic routes detailed herein provide a solid foundation for the engineered production of these intriguing hybrid molecules. The protocols and data presented serve as a valuable resource for researchers aiming to explore this nascent area of metabolic engineering and natural product chemistry.
References
- 1. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 2. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta: exploring the roles of amino acids, pyruvate, glycerol and phenyl acetyl carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial formation, biotechnological production and applications of 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of erythro-1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern methodologies for the stereoselective synthesis of erythro-1,2-diols, critical structural motifs in numerous natural products and pharmaceutical agents. This document includes summaries of key synthetic strategies, quantitative data on their efficiency, detailed experimental protocols, and visualizations of the underlying principles and workflows.
Introduction to erythro-1,2-Diols
The erythro configuration in a 1,2-diol refers to the stereochemical arrangement where the two hydroxyl groups are on the same side in a Fischer projection or have an anti-relationship in a zigzag representation. The precise control over the stereochemistry of these diols is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with defined three-dimensional structures. This document outlines three primary strategies for achieving high erythro-selectivity:
-
Sharpless Asymmetric Dihydroxylation of (E)-Allylic Alcohols (via Payne-type Rearrangement)
-
Chelation-Controlled Reduction of α-Hydroxy Ketones
-
Nucleophilic Addition to α-Chiral Aldehydes (Following the Felkin-Anh Model)
Sharpless Asymmetric Dihydroxylation Route to erythro-Diols
While the direct Sharpless Asymmetric Dihydroxylation (AD) of (Z)-alkenes to produce erythro-diols is often not highly selective, an indirect and highly effective method involves the dihydroxylation of (E)-allylic alcohols.[1] This multi-step approach first generates a threo-diol, which is then converted to the desired erythro-diol through a stereoinvertive sequence involving a Payne-type rearrangement.[1]
Logical Workflow
The overall transformation from an (E)-allylic alcohol to an erythro-1,2-diol is depicted below.
References
HPLC analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
An extensive High-Performance Liquid Chromatography (HPLC) methodology has been developed for the analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid found in the roots of Paeonia lactiflora.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound, intended for researchers, scientists, and professionals in drug development. The described method is based on reversed-phase chromatography coupled with Diode Array Detection (DAD), a common and reliable technique for the analysis of phenolic compounds.[4][5][6]
Application Note
Introduction
This compound is a naturally occurring phenylpropanoid of interest in phytochemical and pharmacological research. Accurate and precise quantification of this analyte in various matrices, particularly in plant extracts, is crucial for quality control, standardization, and further investigation of its biological activities. This document outlines a validated HPLC-DAD method for its analysis.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of the target analyte. A C18 column is recommended as the stationary phase due to its wide applicability for phenolic compounds.[5][7] The mobile phase consists of a gradient of acidified water and an organic solvent, typically acetonitrile or methanol, which allows for the efficient elution and separation of compounds with varying polarities.[5][7] Detection by DAD allows for the monitoring of the analyte at its maximum absorbance wavelength, ensuring high sensitivity and selectivity.[6]
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (from Paeonia lactiflora root):
-
Dry the plant material and grind it into a fine powder.
-
Extract a known amount of the powdered sample with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
-
2. HPLC System and Parameters
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient program would be as follows:
Time (min) % Solvent A % Solvent B 0 95 5 25 75 25 30 60 40 35 0 100 40 0 100 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 280 nm, which is a common wavelength for the detection of phenolic compounds.[6]
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be > 0.999.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: The accuracy of the method is determined by recovery studies, typically by spiking a blank matrix with a known concentration of the analyte. The recovery should be within 98-102%.[5]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (Intra-day %RSD) | < 1.5% |
| Precision (Inter-day %RSD) | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the .
References
- 1. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. chemisgroup.us [chemisgroup.us]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Degradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic degradation of the lignin model compound, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This compound, a diarylpropane, serves as a valuable substrate for studying the activity of lignin-modifying enzymes, which are of significant interest in bioremediation, biomass conversion, and drug metabolism research. The protocols detailed below are designed to guide researchers in investigating the degradation pathways, enzyme kinetics, and product formation associated with this compound.
Introduction
This compound is a non-phenolic diarylpropane compound that represents a key substructure in lignin, the complex aromatic polymer found in plant cell walls. The enzymatic breakdown of such structures is a critical step in natural carbon cycling and has significant potential in various biotechnological applications. The primary enzymes involved in the degradation of this and similar lignin model compounds are lignin peroxidase (LiP) and manganese peroxidase (MnP), both of which are heme-containing peroxidases produced by white-rot fungi.[1][2] These enzymes catalyze the oxidative cleavage of the propane side chain, leading to the formation of smaller aromatic compounds. Understanding the mechanisms and kinetics of this degradation is crucial for harnessing these enzymes for industrial and pharmaceutical purposes.
Enzymatic Degradation Pathway
The enzymatic degradation of this compound by lignin peroxidase (LiP) is initiated by the oxidation of the aromatic ring, leading to the formation of an aryl cation radical. This unstable intermediate undergoes spontaneous Cα-Cβ cleavage of the propane side chain. This cleavage results in the formation of vanillin and glycolaldehyde as the primary degradation products. Manganese peroxidase (MnP) can also contribute to the degradation of this and similar phenolic compounds, typically through the action of Mn³⁺ as an oxidizing agent.[3][4]
Quantitative Data
Table 1: Kinetic Parameters of Lignin Peroxidase and Manganese Peroxidase with Analogous Substrates
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Lignin Peroxidase | Guaiacol | - | 1.2 x 10⁶ M⁻¹s⁻¹ (rate constant) | [5] |
| Lignin Peroxidase | Veratryl Alcohol | 65 | 142.86 µmol/min | [6] |
| Manganese Peroxidase | Guaiacol | - | 1.0 x 10⁵ M⁻¹s⁻¹ (rate constant) | [5] |
| Manganese Peroxidase | Pyrogallol | 130 ± 20 | 0.59 mM/min | [7][8] |
| Manganese Peroxidase | Gallic Acid | 390 ± 80 | 0.35 mM/min | [7][8] |
Table 2: Product Yields from the Degradation of an Analogous Lignin Model Compound (Guaiacylglycerol-β-guaiacyl ether)
| Enzyme/Condition | Product | Yield (%) | Reference |
| Alkaline Nitrobenzene Oxidation | Vanillin | up to 90.8 | [9] |
| Alkaline Nitrobenzene Oxidation | Guaiacol | - | [10] |
Experimental Protocols
The following section details the protocols for key experiments to study the enzymatic degradation of this compound.
Experimental Workflow
Protocol 1: Lignin Peroxidase (LiP) Activity Assay
This protocol is adapted for determining the activity of LiP using veratryl alcohol as a substrate.
Materials:
-
Lignin Peroxidase (commercial or purified)
-
Veratryl alcohol solution (10 mM in water)
-
Sodium tartrate buffer (100 mM, pH 3.0)
-
Hydrogen peroxide (H₂O₂) solution (2 mM)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
500 µL of 100 mM sodium tartrate buffer (pH 3.0)
-
200 µL of 10 mM veratryl alcohol solution
-
200 µL of distilled water
-
100 µL of enzyme solution
-
-
Initiate the reaction by adding 100 µL of 2 mM H₂O₂ solution.
-
Immediately mix the solution by inversion and monitor the increase in absorbance at 310 nm for 3-5 minutes.
-
Calculate the enzyme activity based on the rate of veratraldehyde formation (ε₃₁₀ = 9300 M⁻¹cm⁻¹). One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.[6]
Protocol 2: Manganese Peroxidase (MnP) Activity Assay
This protocol describes the determination of MnP activity using phenol red as a substrate.
Materials:
-
Manganese Peroxidase (commercial or purified)
-
Phenol red solution (100 mM)
-
Sodium succinate buffer (20 mM, pH 4.5)
-
Manganese sulfate (MnSO₄) solution (2 mM)
-
Hydrogen peroxide (H₂O₂) solution (2 mM)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a test tube containing:
-
1 mL of 20 mM sodium succinate buffer (pH 4.5)
-
100 µL of 100 mM phenol red solution
-
100 µL of 2 mM MnSO₄ solution
-
100 µL of enzyme solution
-
-
Initiate the reaction by adding 100 µL of 2 mM H₂O₂ solution.
-
Incubate the mixture at 30°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 2 N NaOH.
-
Measure the absorbance at 610 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of oxidized phenol red (ε₆₁₀ = 44,600 M⁻¹cm⁻¹). One unit of MnP activity is defined as the amount of enzyme that oxidizes 1 µmol of phenol red per minute.
Protocol 3: Enzymatic Degradation of this compound
Materials:
-
This compound
-
Purified Lignin Peroxidase or Manganese Peroxidase
-
Appropriate buffer (e.g., 100 mM sodium tartrate, pH 3.0 for LiP; 50 mM sodium malonate, pH 4.5 for MnP)
-
H₂O₂ (for LiP) and MnSO₄ (for MnP)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing the substrate (e.g., 1 mM) and the enzyme (e.g., 0.1 U/mL) in the appropriate buffer.
-
For MnP, add MnSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.
-
At different time points, withdraw aliquots and stop the reaction (e.g., by adding hydrochloric acid to lower the pH).
-
Extract the degradation products from the aqueous phase with an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of a suitable solvent (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).
Protocol 4: HPLC Analysis of Degradation Products
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used.
-
Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 30 minutes.
Procedure:
-
Inject the prepared sample extract onto the HPLC column.
-
Monitor the elution of compounds at a suitable wavelength (e.g., 280 nm for aromatic compounds).[11][12]
-
Identify and quantify the degradation products (e.g., vanillin, guaiacol) by comparing their retention times and UV spectra with those of authentic standards.[3][12][13]
-
Construct calibration curves for the expected products to determine their concentrations in the reaction mixture.
Protocol 5: GC-MS Analysis of Degradation Products
Derivatization (Silylation):
-
To increase the volatility of the polar degradation products, a silylation step is necessary before GC-MS analysis.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
Procedure:
-
Evaporate the solvent from the extracted sample to complete dryness.
-
Add a mixture of BSTFA (+1% TMCS) and pyridine (e.g., 1:1 v/v) to the dried residue.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
Analysis:
-
Inject the silylated sample into the GC-MS system.
-
Identify the derivatized degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and with the spectra of silylated standards.
-
For quantitative analysis, use an internal standard and create calibration curves for the silylated products of interest.[2][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. "Determination Of Lignin Degradation Products By GC-MS And Thermal Carb" by Jan Bilek [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous analysis of guaiacol and vanillin in a vanilla extract by using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenylpropanoid Extraction from Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of key phenylpropanoids, specifically paeoniflorin and albiflorin, from the roots of Peonia lactiflora (white peony). It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate extraction methodologies.
Introduction
Paeonia lactiflora is a perennial herbaceous plant widely utilized in traditional medicine, particularly in East Asia. Its therapeutic effects are largely attributed to a class of monoterpene glycosides, with paeoniflorin and albiflorin being the most abundant and pharmacologically significant. These compounds have demonstrated a range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. The efficient extraction of these phenylpropanoids is a critical first step in research, development, and quality control of Paeonia lactiflora-based products.
This document outlines and compares four common extraction techniques: maceration, heat reflux extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). It provides a summary of quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and a key signaling pathway associated with the bioactivity of these compounds.
Data Presentation: Comparative Analysis of Extraction Methods
The selection of an extraction method depends on various factors, including desired yield, time constraints, and available equipment. The following table summarizes quantitative data on the extraction yields of paeoniflorin and albiflorin using different methods. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as the source of plant material, solvent composition, and specific parameters.
| Extraction Method | Compound | Yield (mg/g of dry plant material) | Purity (%) | Reference |
| Maceration | Paeoniflorin | 28.2 ± 2.2 | Not Reported | [1] |
| Albiflorin | 2.0 ± 2.5 | Not Reported | [1] | |
| Heat Reflux Extraction | Paeoniflorin | 34.7 ± 9.2 | Not Reported | [1] |
| Albiflorin | 2.4 ± 2.0 | Not Reported | [1] | |
| Ultrasonic-Assisted Extraction (UAE) | Paeoniflorin | 87.6 (as 8.76% yield) | Not Reported | |
| Albiflorin | Not Reported | Not Reported | ||
| Microwave-Assisted Extraction (MAE) | Paeoniflorin | 378.98 ± 1.98 | Not Reported | |
| Albiflorin | Not Reported | Not Reported | ||
| High-Voltage Pulse Electric Field & Enzymolysis | Paeoniflorin | ~84.7 (from 12.71g out of 150g) | 97.4 | [2] |
| Albiflorin | ~31.2 (from 4.68g out of 150g) | 93.8 | [2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods in the scientific literature and can be adapted based on specific research needs.
Maceration Protocol
Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent for an extended period.
Materials and Equipment:
-
Dried and powdered Paeonia lactiflora root
-
Solvent (e.g., 70% ethanol)
-
Glass container with a tight-fitting lid
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Paeonia lactiflora root.
-
Place the powder in the glass container.
-
Add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
-
Seal the container and store it at room temperature for 3 to 7 days.
-
Agitate the mixture periodically (e.g., once a day) to enhance extraction efficiency. A shaker can be used for continuous agitation.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Heat Reflux Extraction Protocol
Heat reflux extraction utilizes elevated temperatures to increase the solubility of the target compounds and the diffusion rate of the solvent, leading to a more efficient extraction compared to maceration.
Materials and Equipment:
-
Dried and powdered Paeonia lactiflora root
-
Solvent (e.g., 70% ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered Paeonia lactiflora root into the round-bottom flask.
-
Add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
-
Connect the reflux condenser to the flask and ensure a continuous flow of cold water through the condenser.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 1 to 2 hours.
-
After the extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, enhancing the release of intracellular compounds.
Materials and Equipment:
-
Dried and powdered Paeonia lactiflora root
-
Solvent (e.g., 40% ethanol)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered Paeonia lactiflora root into a beaker or flask.
-
Add the solvent at a solid-to-liquid ratio of 15:1 (mL/g).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power.
-
Perform the extraction for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 50°C).
-
After sonication, filter the mixture to separate the extract.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and the moisture within the plant material, causing a rapid increase in pressure that ruptures the cell walls and releases the target compounds.
Materials and Equipment:
-
Dried and powdered Paeonia lactiflora root
-
Solvent (e.g., 81% ethanol)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered Paeonia lactiflora root into the microwave extraction vessel.
-
Add the solvent at a solid-to-liquid ratio of 30:1 (mL/g).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power (e.g., 420 W) and extraction time (e.g., 22 seconds).
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Open the vessel and filter the mixture.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC) for Quantification
The quantification of paeoniflorin and albiflorin in the extracts is crucial for evaluating the efficiency of the extraction methods. A common analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with an acid modifier like phosphoric or formic acid)
-
Reference standards of paeoniflorin and albiflorin
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of paeoniflorin and albiflorin of known concentrations in methanol. Prepare a series of working standard solutions by diluting the stock solutions.
-
Preparation of Sample Solutions: Dissolve a known amount of the dried extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm × 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B) is often used. A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-25% A; 25-30 min, 25-40% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of paeoniflorin and albiflorin in the sample extracts by interpolating their peak areas on the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of phenylpropanoids from Paeonia lactiflora.
Caption: General experimental workflow for phenylpropanoid extraction.
Phenylpropanoid Biosynthesis Pathway in Paeonia lactiflora
Paeoniflorin and albiflorin are monoterpene glycosides. Their biosynthesis involves the convergence of the phenylpropanoid and the terpenoid pathways. The following diagram provides a simplified overview of the key steps.
Caption: Simplified biosynthesis of paeoniflorin and albiflorin.
Anti-inflammatory Signaling Pathway of Paeoniflorin and Albiflorin
Paeoniflorin and albiflorin exert their anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Caption: Anti-inflammatory action of paeoniflorin and albiflorin.[4][5][6]
Conclusion
The extraction of phenylpropanoids from Paeonia lactiflora is a critical process for their study and application. This document provides a comparative overview and detailed protocols for four common extraction methods. While modern techniques like UAE and MAE offer higher efficiency and shorter extraction times, traditional methods like maceration and heat reflux remain viable, especially when equipment is a limiting factor. The choice of method should be guided by the specific goals of the research, including desired yield, purity, and available resources. The provided protocols and analytical methods offer a solid foundation for researchers to develop and optimize their extraction strategies for these valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Biodegradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the biodegradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a key lignin model compound. Understanding its degradation is crucial for lignin valorization and has implications in bioremediation and drug metabolism studies.
Introduction
This compound, a guaiacylglycerol-β-aryl ether, represents the most abundant linkage type (β-O-4) in lignin, a complex aromatic polymer. Its biodegradation is a critical step in the natural carbon cycle and has been extensively studied in various microorganisms. The primary enzymatic systems responsible for its breakdown are found in bacteria, particularly Sphingomonas species, and in white-rot fungi. These organisms employ distinct oxidative and non-oxidative strategies to cleave the ether bond and metabolize the resulting aromatic fragments.
Bacterial Biodegradation Pathway
Bacteria, notably Sphingobium sp. SYK-6, utilize an intracellular, glutathione-dependent pathway for the stereospecific cleavage of the β-O-4 ether linkage.[1][2][3] This multi-step enzymatic cascade involves an initial oxidation followed by ether bond cleavage.
Key Enzymes in Bacterial Degradation:
| Enzyme | Abbreviation | Function | Cofactor/Dependency |
| Cα-Dehydrogenase | LigD, LigL | Oxidizes the α-hydroxyl group to a ketone. | NAD+ |
| β-Etherase | LigF, LigE | Catalyzes the stereospecific cleavage of the β-ether bond. | Glutathione |
| Glutathione Lyase | LigG | Removes glutathione from the intermediate product. |
Experimental Protocol: Bacterial Degradation Assay
This protocol outlines the steps to monitor the degradation of this compound using purified enzymes from Sphingobium sp. SYK-6.
Materials:
-
This compound
-
Purified LigD, LigF, and LigG enzymes
-
NAD+
-
Glutathione (GSH)
-
Tris-HCl buffer (pH 7.5)
-
HPLC system with a C18 column
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NAD+, GSH, and the lignin model compound.
-
Enzyme Addition: Initiate the reaction by adding a mixture of LigD, LigF, and LigG enzymes.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the samples to pellet the enzymes. Analyze the supernatant using HPLC to quantify the disappearance of the substrate and the formation of products. Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.
Visualization of Bacterial Degradation Pathway:
Fungal Biodegradation Pathway
White-rot fungi, such as Phanerochaete chrysosporium, employ a different strategy involving extracellular peroxidases.[4][5][6][7] These enzymes have high redox potentials, enabling them to oxidize non-phenolic lignin structures.
Key Enzymes in Fungal Degradation:
| Enzyme | Abbreviation | Function | Cofactor/Mediator |
| Lignin Peroxidase | LiP | Catalyzes the one-electron oxidation of aromatic rings, leading to Cα-Cβ cleavage. | H2O2 |
| Manganese Peroxidase | MnP | Oxidizes Mn2+ to Mn3+, which then acts as a diffusible oxidizer of phenolic compounds. | H2O2, Mn2+ |
| Laccase | Oxidizes phenolic compounds, sometimes with mediators for non-phenolic substrates. | O2 |
Experimental Protocol: Fungal Degradation Assay
This protocol describes the degradation of the model compound using purified Lignin Peroxidase (LiP).
Materials:
-
This compound
-
Purified Lignin Peroxidase (LiP)
-
Veratryl alcohol (as a co-substrate)
-
Hydrogen peroxide (H2O2)
-
Sodium tartrate buffer (pH 3.0)
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing sodium tartrate buffer, the lignin model compound, and veratryl alcohol.
-
Reaction Initiation: Start the reaction by adding a small amount of H2O2.
-
Monitoring: Follow the reaction by monitoring the oxidation of veratryl alcohol to veratraldehyde spectrophotometrically at 310 nm.
-
Product Analysis: At the end of the reaction, stop it with methanol and analyze the products by HPLC to identify and quantify the cleavage products.
Visualization of Fungal Degradation Pathway:
Comparative Summary of Degradation Pathways
| Feature | Bacterial Pathway (Sphingobium sp. SYK-6) | Fungal Pathway (Phanerochaete chrysosporium) |
| Location | Intracellular | Extracellular |
| Key Enzymes | Cα-Dehydrogenase, β-Etherase, Glutathione Lyase | Lignin Peroxidase, Manganese Peroxidase |
| Cofactors | NAD+, Glutathione | H2O2, (Mn2+ for MnP) |
| Mechanism | Specific enzymatic cleavage | Non-specific radical-based oxidation |
| Stereospecificity | Highly stereospecific for erythro isomer | Generally not stereospecific |
Applications in Research and Development
-
Lignin Valorization: Understanding these pathways is fundamental to developing biocatalytic strategies for converting lignin into valuable chemicals and fuels.
-
Bioremediation: The enzymes and organisms involved can be harnessed for the bioremediation of environments contaminated with aromatic pollutants.
-
Drug Metabolism: The enzymatic reactions, particularly the oxidative processes, can serve as models for studying the metabolism of xenobiotics and drugs containing similar structural motifs in higher organisms.
These detailed notes and protocols provide a foundation for researchers to design and execute experiments aimed at exploring the biodegradation of this important lignin model compound. The provided visualizations offer a clear overview of the complex biochemical transformations involved.
References
- 1. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer | CoLab [colab.ws]
- 2. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Propane-1,2-diols
Welcome to our technical support center for the stereoselective synthesis of propane-1,2-diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these sensitive and crucial reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of propane-1,2-diols?
A1: The three most prevalent methods for achieving stereoselectivity in the synthesis of propane-1,2-diols are:
-
Sharpless Asymmetric Dihydroxylation (AD): This method uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to directly convert a prochiral alkene to a chiral diol with high enantioselectivity.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify this procedure.[1][2]
-
Jacobsen-Katsuki Epoxidation followed by Hydrolysis: This two-step approach involves the enantioselective epoxidation of an alkene using a chiral manganese-salen complex, followed by the ring-opening of the resulting epoxide with water or other nucleophiles to yield the corresponding 1,2-diol.[3]
-
Enzymatic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a propane-1,2-diol derivative, allowing for the separation of the two enantiomers.[4]
Q2: How do I choose the right method for my specific propane-1,2-diol target?
A2: The choice of method depends on several factors including the substrate, desired enantiomer, scale of the reaction, and available resources.
-
Sharpless AD is often the method of choice for a wide range of alkenes and provides high enantioselectivity directly.[2] The choice between AD-mix-α and AD-mix-β determines which enantiomer is formed.[2]
-
Jacobsen Epoxidation is particularly useful for unfunctionalized cis-alkenes.[3] The subsequent hydrolysis provides access to trans-diols.
-
Enzymatic resolution is a powerful technique when a racemic mixture of the diol or its precursor is readily available. It is limited to a theoretical maximum yield of 50% for the desired enantiomer in a standard kinetic resolution.[5]
Q3: My Sharpless Asymmetric Dihydroxylation is giving low enantiomeric excess (ee%). What are the possible causes?
A3: Low enantioselectivity in a Sharpless AD reaction can be attributed to several factors:
-
High Olefin Concentration: If the concentration of the alkene is too high, a background reaction catalyzed by osmium tetroxide without the chiral ligand can occur, leading to the formation of a racemic diol and thus lowering the overall ee%.[1]
-
Reaction Temperature: Asymmetric reactions are often sensitive to temperature. Running the reaction at a lower temperature, typically 0 °C, can enhance enantioselectivity.[6]
-
Inadequate Mixing: The reaction is biphasic, so vigorous stirring is crucial to ensure proper mixing of the organic and aqueous phases.
-
Degraded Reagents: Ensure the AD-mix, particularly the osmium source and the chiral ligand, has not degraded.
Q4: I am observing the formation of by-products in my reaction. What are they and how can I minimize them?
A4: By-product formation is a common challenge. In dihydroxylation reactions with potassium permanganate, over-oxidation to a carboxylic acid can occur.[7] In other methods, side reactions can lead to impurities that complicate purification. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can help minimize by-product formation.
Troubleshooting Guides
Sharpless Asymmetric Dihydroxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (degraded osmium source). | Use fresh AD-mix or potassium osmate. |
| Inappropriate reaction conditions for the substrate. | For non-terminal olefins, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate.[8] For some terminal olefins, omitting methanesulfonamide is recommended as it can decelerate the reaction.[8] | |
| Reaction has stalled. | Ensure the co-oxidant is present in stoichiometric amounts and is of high quality to regenerate the Os(VIII) species efficiently.[8] Ensure vigorous stirring. | |
| Low Enantiomeric Excess (ee%) | Olefin concentration is too high, leading to a non-selective background reaction.[1] | Lower the concentration of the alkene substrate. |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C).[6] | |
| Impure chiral ligand. | Use high-purity AD-mix. | |
| Difficult Product Purification | Presence of colored impurities. | Purification via column chromatography on silica gel or recrystallization is often necessary. |
| Emulsion formation during work-up. | Add a saturated salt solution (brine) to break up the emulsion. |
Jacobsen Epoxidation followed by Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Epoxide Yield | Inactive catalyst. | Ensure the manganese(III)-salen catalyst is properly prepared and handled. |
| Inefficient oxidant. | The choice of terminal oxidant (e.g., m-CPBA, NaOCl) can impact the yield. Optimization may be required. | |
| Unstable epoxide. | The resulting epoxide may be sensitive to the reaction or work-up conditions. Minimize exposure to acid or base if the epoxide is prone to degradation. | |
| Low Enantioselectivity in Epoxidation | Suboptimal reaction temperature. | Lowering the reaction temperature often improves enantioselectivity. |
| Inappropriate solvent. | The choice of solvent can influence the stereochemical outcome. Screen different solvents if selectivity is low. | |
| Incomplete Hydrolysis of Epoxide | Insufficient acid or base catalyst for ring-opening. | Increase the concentration of the acid or base catalyst for the hydrolysis step. |
| Steric hindrance around the epoxide. | More forcing conditions (higher temperature, longer reaction time) may be necessary for sterically hindered epoxides. |
Enzymatic Resolution of Propane-1,2-diol Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (<50%) | Inactive enzyme. | Use a fresh batch of lipase or ensure proper storage and handling of the enzyme. |
| Insufficient enzyme loading. | Increase the amount of lipase used in the reaction. | |
| Unfavorable reaction conditions (pH, temperature, solvent). | Optimize the reaction parameters. Most lipases have an optimal pH and temperature range for activity. | |
| Low Enantiomeric Excess (ee%) | The chosen lipase is not selective for the substrate. | Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for your specific diol derivative.[4] |
| Reaction has proceeded beyond 50% conversion. | For a kinetic resolution, the highest ee% for the unreacted starting material is typically observed at around 50% conversion. Monitor the reaction progress carefully. | |
| Yield Stuck at ~50% | This is the theoretical maximum for a standard kinetic resolution. | To achieve a higher yield of a single enantiomer, consider a dynamic kinetic resolution (DKR) which involves in-situ racemization of the slower-reacting enantiomer.[5][9] |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
AD-mix-β
-
tert-butanol
-
Water
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β).
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be orange.
-
Cool the mixture to 0 °C in an ice bath.
-
Add styrene (1 mmol) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1,2-ethanediol.
Lipase-Catalyzed Kinetic Resolution of rac-1-Phenylethane-1,2-diol
This protocol is a general starting point for enzymatic resolution.
Materials:
-
rac-1-Phenylethane-1,2-diol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)
-
Molecular sieves
Procedure:
-
To a flask containing a magnetic stir bar, add rac-1-phenylethane-1,2-diol (1 mmol), anhydrous solvent (10 mL), and activated molecular sieves.
-
Add immobilized lipase (e.g., 50 mg).
-
Add vinyl acetate (1.2 mmol).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Separate the unreacted diol from the monoacetate product by column chromatography.
Visualizations
Caption: Experimental workflows for Sharpless AD and Enzymatic Resolution.
Caption: Troubleshooting logic for low enantioselectivity in Sharpless AD.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. The primary synthetic route discussed is the Sharpless Asymmetric Dihydroxylation of a trans-alkene precursor, such as (E)-1-(4-hydroxy-3-methoxyphenyl)prop-1-ene (isoeugenol) or a protected derivative thereof.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Alkene
-
Question: I am not observing any significant consumption of my starting alkene. What could be the problem?
-
Answer: Low or no conversion is typically related to the catalytic cycle being inactive or inhibited. Consider the following:
-
Inactive Catalyst: The osmium tetroxide (or potassium osmate) may have degraded. Use a fresh batch of the osmium catalyst.[1] Ensure the chiral ligand has not decomposed.
-
Co-oxidant Quality: The stoichiometric co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is crucial for regenerating the Os(VIII) species.[2] Use a high-quality, fresh supply of the co-oxidant.
-
Inappropriate Reaction Conditions: Ensure proper mixing, especially in the biphasic t-butanol/water system, to facilitate the interaction between reactants.[1] The reaction is often run at 0 °C to room temperature; verify that the temperature is appropriate.[1]
-
pH of the Medium: The reaction is typically faster under slightly basic conditions. Ensure the reaction medium is appropriately buffered.[2]
-
Issue 2: Low Yield of the Desired Diol Despite Alkene Consumption
-
Question: My starting material is consumed, but the yield of the diol is very low. What are the possible reasons?
-
Answer: Low yields can result from issues during the reaction or workup.
-
Slow Hydrolysis of Osmate Ester: The intermediate osmate ester must be hydrolyzed to release the diol. For some substrates, especially non-terminal olefins, this step can be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this hydrolysis step.[1][3]
-
Secondary Catalytic Cycle: At high alkene concentrations, a ligand-less "second cycle" of dihydroxylation can occur, which is non-enantioselective and can lead to a mixture of products and reduced yield of the desired isomer.[4] Consider using a higher molar concentration of the chiral ligand to suppress this secondary pathway.[3]
-
Product Degradation During Workup: The diol product may be sensitive to the workup conditions. Ensure the workup procedure is mild. For example, using sodium sulfite or sodium bisulfite to quench the reaction should be done carefully. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification Losses: The diol can be challenging to purify. Losses during column chromatography can be significant. Ensure proper selection of the stationary and mobile phases.
-
Issue 3: Poor Diastereoselectivity (Low erythro:threo Ratio)
-
Question: I am obtaining a mixture of erythro and threo diols with a low ratio of the desired erythro isomer. How can I improve the diastereoselectivity?
-
Answer: The stereochemical outcome of the Sharpless dihydroxylation is highly dependent on the choice of ligand and the geometry of the alkene.
-
Alkene Geometry: The Sharpless Asymmetric Dihydroxylation works most effectively with trans-disubstituted alkenes to produce the erythro diol. Ensure your starting alkene is predominantly in the trans configuration. Cis-alkenes generally give poor enantioselectivities.[5]
-
Choice of Chiral Ligand: The selection of the chiral ligand is critical. According to the Sharpless mnemonic, for a trans-alkene, AD-mix-β (containing a DHQD-based ligand) typically provides the (S,S)-diol, while AD-mix-α (with a DHQ-based ligand) yields the (R,R)-diol. The erythro configuration corresponds to a syn-addition to the double bond. You must choose the correct AD-mix to obtain the desired enantiomer of the erythro product.
-
Substrate Control vs. Reagent Control: If the starting material already contains a chiral center, it can influence the facial selectivity of the dihydroxylation. In such cases of double diastereoselection, the inherent facial bias of the substrate may either match or mismatch the preference of the chiral reagent. It may be necessary to test both AD-mix-α and AD-mix-β to determine which gives the better diastereomeric ratio.[5]
-
Issue 4: Difficulty in Separating Diastereomers
-
Question: I have a mixture of erythro and threo diols that are difficult to separate by standard column chromatography. What other methods can I try?
-
Answer: Separating diastereomeric diols can be challenging due to their similar polarities.
-
Formation of Acetonides: A common strategy is to convert the diol mixture into their corresponding acetonides by reacting them with 2,2-dimethoxypropane. The diastereomeric acetonides often have different physical properties and can be more easily separated by chromatography.[6][7]
-
Diastereomer-Differentiating Hydrolysis: In some cases, the diastereomeric acetonides exhibit different rates of hydrolysis. Treating the mixture with a catalytic amount of dilute aqueous acid can lead to the selective cleavage of one diastereomer (e.g., the anti-acetonide), allowing the resulting free diol to be easily separated from the unreacted syn-acetonide.[6][7]
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for this synthesis?
-
A1: The ideal starting material is a trans-alkene, such as (E)-isoeugenol or a protected form of it (e.g., with the phenolic hydroxyl group protected as a benzyl or silyl ether). Protection of the phenol can prevent side reactions and improve solubility.
-
-
Q2: Which AD-mix should I use to get the erythro diol?
-
A2: The Sharpless dihydroxylation is a syn-addition of two hydroxyl groups to the double bond. For a trans-alkene, this results in the erythro diol. The choice between AD-mix-α and AD-mix-β will determine which enantiomer of the erythro diol you obtain. You should consult the Sharpless mnemonic model to predict the stereochemical outcome based on the orientation of the substituents on your specific alkene.
-
-
Q3: Why is methanesulfonamide sometimes added to the reaction?
-
Q4: Can I use a catalytic amount of osmium tetroxide?
-
A4: Yes, a key advantage of the Sharpless Asymmetric Dihydroxylation is the use of a catalytic amount of the expensive and toxic osmium tetroxide.[3] A stoichiometric co-oxidant, such as potassium ferricyanide (in AD-mix) or N-methylmorpholine N-oxide (NMO), is used to regenerate the active Os(VIII) catalyst in the catalytic cycle.[2][8]
-
-
Q5: The reaction is very slow. Can I increase the temperature?
-
A5: While gentle heating might increase the rate, these reactions are typically run at 0 °C or room temperature to maximize enantioselectivity. Increasing the temperature can lead to a decrease in the enantiomeric excess (ee) of the product. Before raising the temperature, ensure all reagents are active and consider adding methanesulfonamide if you are using an internal alkene.
-
Data Presentation
Table 1: Typical Reaction Conditions for Sharpless Asymmetric Dihydroxylation
| Parameter | Typical Value/Reagent | Purpose |
| Solvent | t-BuOH / H₂O (1:1) | Biphasic system to dissolve both organic substrate and inorganic salts. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with enantioselectivity. |
| Osmium Catalyst | K₂OsO₂(OH)₄ (0.2 mol%) | The primary catalytic species. |
| Chiral Ligand | (DHQD)₂PHAL or (DHQ)₂PHAL | Induces asymmetry and accelerates the reaction. |
| Co-oxidant | K₃Fe(CN)₆ (3.0 equiv.) | Regenerates the Os(VIII) catalyst. |
| Base/Buffer | K₂CO₃ (3.0 equiv.) | Maintains optimal pH for the reaction.[2] |
| Additive | CH₃SO₂NH₂ (1.0 equiv.) | Accelerates hydrolysis of the osmate ester intermediate.[1] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst/reagents | Use fresh OsO₄, ligand, and co-oxidant. |
| Poor mixing | Ensure vigorous stirring of the biphasic mixture. | |
| Low Yield | Slow hydrolysis of intermediate | Add methanesulfonamide (for internal alkenes).[1] |
| Product degradation | Use mild workup conditions. | |
| Poor Diastereoselectivity | Incorrect alkene geometry | Ensure the starting material is the trans-isomer. |
| Substrate mismatch | Test both AD-mix-α and AD-mix-β. | |
| Separation Difficulty | Similar polarity of diols | Convert to acetonide diastereomers for easier separation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a round-bottom flask equipped with a magnetic stir bar, add t-butanol and water (1:1 ratio).
-
Add the commercially available AD-mix-β (or AD-mix-α) and stir until most of the solids have dissolved.
-
If required for your substrate, add methanesulfonamide (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the protected (E)-isoeugenol (1.0 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite or sodium bisulfite and stir for one hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diol.
Protocol 2: Separation of Diastereomers via Acetonide Formation
-
Dissolve the crude diol mixture in an anhydrous solvent such as dichloromethane or acetone.
-
Add 2,2-dimethoxypropane (1.5-2.0 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting diols are consumed.
-
Quench the reaction with a mild base (e.g., triethylamine or solid sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting diastereomeric acetonides by column chromatography.
-
Hydrolyze the separated acetonides using aqueous acid (e.g., acetic acid in THF/water or dilute HCl) to yield the pure erythro and threo diols.
Visualizations
Caption: Proposed workflow for the synthesis of the target erythro-diol.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Overcoming Poor Separation of Erythro and Threo Isomers in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of erythro and threo isomers.
Frequently Asked Questions (FAQs)
Q1: What are erythro and threo isomers, and why are they difficult to separate?
A1: Erythro and threo are prefixes used to describe the stereochemistry of molecules with two adjacent chiral centers.[1] The terms originate from the four-carbon sugars, erythrose and threose.[1][2] In a Fischer projection, if two identical or similar groups are on the same side of the carbon chain, the isomer is termed erythro.[1][2] If they are on opposite sides, it is termed threo.[1][2] These isomers are diastereomers, meaning they are not mirror images of each other and have different physicochemical properties.[2] Despite these differences, their structural similarity can make them challenging to separate chromatographically, requiring highly selective HPLC methods.
Q2: What is the primary difference between direct and indirect methods for separating erythro and threo isomers?
A2: The separation of stereoisomers like erythro and threo pairs can be approached directly or indirectly.[3]
-
Direct methods involve the use of a chiral environment to distinguish between the isomers. This is most commonly achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[4][5] The isomers form transient, noncovalent diastereomeric complexes with the chiral selector, leading to different retention times.[3]
-
Indirect methods involve derivatizing the isomer mixture with an enantiomerically pure chiral derivatizing agent (CDA).[6] This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a conventional achiral stationary phase.[3][6] The main advantage is the flexibility in chromatographic conditions and the potential for increased sensitivity.[6]
Q3: When should I use a chiral stationary phase (CSP) versus an achiral column?
A3: The choice between a chiral and an achiral column depends on the specific separation challenge.
-
Chiral Stationary Phases (CSPs) are essential for separating enantiomers and are also highly effective for separating diastereomers like erythro and threo isomers.[7][8] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for screening.[4]
-
Achiral Stationary Phases (e.g., C18, silica) are used for separating diastereomers, often after an indirect approach (derivatization) has been applied.[6] They can also directly separate diastereomers in some cases, particularly under normal-phase conditions on silica gel or with specialized phases like porous graphitic carbon.[7][9] Combining chiral and achiral columns in series can also be a powerful strategy for complex mixtures with multiple chiral centers.[8]
Q4: Can Supercritical Fluid Chromatography (SFC) be an alternative to HPLC for this separation?
A4: Yes, Supercritical Fluid Chromatography (SFC) is a viable and often advantageous alternative to HPLC for isomer separation.[10] Due to new developments in instrumentation, there is renewed interest in SFC for complex separations. It often uses unmodified silica columns or chiral stationary phases and can provide different selectivity compared to HPLC.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My erythro and threo isomers are co-eluting or have very poor resolution. What is the first step?
A1: When isomers co-elute, the primary goal is to improve the selectivity (α) of your method. The most effective way to achieve this is by optimizing the mobile phase.[11][12]
-
Change the Organic Modifier : The choice of organic solvent significantly impacts selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa.[11][13] Tetrahydrofuran (THF) can also offer different selectivity.[4][9]
-
Adjust Mobile Phase Strength : In reversed-phase HPLC, altering the ratio of the organic modifier to the aqueous phase can increase retention and improve separation.[11] For normal-phase, adjusting the concentration of the polar solvent (e.g., ethanol in hexane) is key.[9]
-
Modify Mobile Phase pH : For ionizable compounds, small adjustments in the mobile phase pH can dramatically alter the ionization state of the analytes and, consequently, their retention and selectivity.[4][11] Using a buffer is crucial for reproducibility.[11]
-
Incorporate Additives : Mobile phase additives can significantly influence separation. In normal-phase, basic additives like diethylamine (DEA) or acidic additives like formic acid (FA) can improve peak shape and selectivity.[14] In reversed-phase, ion-pairing agents can be used for charged compounds.[11]
Q2: I've optimized the mobile phase, but the separation is still inadequate. What's the next step?
A2: If mobile phase optimization is insufficient, you should focus on the stationary phase and temperature.[11]
-
Change the Stationary Phase : The column chemistry is a critical factor. If a standard C18 column fails, consider other phases.[11]
-
Phenyl or Embedded-Polar Group Columns : These can offer different selectivity compared to standard alkyl chains.[15]
-
Porous Graphitic Carbon (PGC) : This stationary phase is known for its unique ability to separate structurally similar isomers based on their geometric rigidity.[9][15]
-
Chiral Columns : Screening a variety of chiral stationary phases (e.g., polysaccharide-based) under different modes (normal-phase, reversed-phase, polar organic) is a powerful strategy.[4]
-
-
Adjust the Column Temperature : Temperature affects retention, selectivity, and efficiency.[16] While increasing temperature usually decreases retention, in some cases involving polysaccharide-based CSPs, retention and separation factors have been observed to increase with temperature.[16] Varying the temperature (e.g., in a range from 5°C to 80°C) can be a useful optimization parameter.[13][17]
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based columns.
-
Use a Competing Base : For basic compounds, adding a small amount of a competing base like triethylamine (TEA) (0.1 - 0.5%) to the mobile phase can mask the active silanol sites and reduce tailing.[11]
-
Adjust pH : For acidic or basic compounds, operating at a pH that ensures the analyte is in a single ionic form can improve peak shape.
-
Check for Column Contamination : A contaminated or worn-out column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[18]
-
Ensure Sample Solvent Compatibility : The solvent used to dissolve the sample should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[19]
Q4: My retention times are drifting and not reproducible. What could be the cause?
A4: Drifting retention times can compromise the reliability of your analysis. The most common cause is an unstable mobile phase composition or an unequilibrated column.[19]
-
Mobile Phase Preparation : Ensure the mobile phase is thoroughly mixed and degassed.[20] If you are using an online mixer, verify its performance by preparing the mobile phase manually and observing if the problem persists.[19]
-
Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after a steep gradient.
-
Temperature Control : Use a column oven to maintain a constant temperature, as fluctuations can cause retention time shifts.[20]
-
System Leaks : Check for any leaks in the HPLC system, as this can lead to pressure fluctuations and variable retention times.[20]
Quantitative Data Summary
The success of a separation is often quantified by the separation factor (α) and the resolution factor (Rs). The tables below summarize data from various studies to illustrate the impact of different chromatographic conditions.
Table 1: Effect of Stationary Phase and Mobile Phase on Diastereomer Separation
| Compound Class | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Phenylpiracetam Derivative (I) | Silica C | EtOH/Hex | 1.12 | 2.20 | [9] |
| Phenylpiracetam Derivative (IV) | Silica C | EtOH/Hex | 1.38 | 7.47 | [9] |
| 4-octanol MαNP esters | Silica gel | Not specified | 1.25 | 1.03 | [7] |
| Camphorsultam derivative (7a/7b) | Silica gel | Not specified | Not specified | 1.79 | [7] |
| Blebbistatin Enantiomers | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane-IPA-DEA | 1.56 | 5.85 | [14] |
| 4-nitroblebbistatin Enantiomers | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane-IPA-FA | 1.13 | 1.46 | [14] |
Note: EtOH = Ethanol, Hex = Hexane, MαNP = 2-methoxy-2-(1-naphthyl)propionic acid, IPA = Isopropanol, DEA = Diethylamine, FA = Formic Acid.
Experimental Protocols
Protocol 1: General Method Development Strategy for Erythro/Threo Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating diastereomers.
-
Analyte Characterization :
-
Initial Column and Mobile Phase Screening :
-
Mode Selection : Reversed-phase (RP) is often the first choice for organic molecules.[21] However, normal-phase (NP) on unmodified silica frequently provides good selectivity for diastereomers.[10]
-
Column Selection : For an initial screening, select a standard C18 column for RP and an unmodified silica column for NP. If enantiomers are also present, a screening set of 3-5 diverse chiral stationary phases is recommended.[4][11]
-
Mobile Phase :
-
Reversed-Phase : Start with a simple mobile phase of Water/Acetonitrile or Water/Methanol.[11]
-
Normal-Phase : A common starting point is a mixture of Hexane/Isopropanol or Hexane/Ethanol.
-
-
-
Scouting Gradient Run :
-
Perform a broad gradient run (e.g., 5% to 95% organic solvent in RP) to determine the approximate solvent strength required to elute the isomers and to see if any separation is achieved.[11]
-
-
Method Optimization :
-
Based on the scouting run, begin optimization to improve selectivity (α) and resolution (Rs).
-
Vary Organic Modifier : Test different organic solvents (e.g., switch from acetonitrile to methanol).[11]
-
Adjust Mobile Phase Composition : Perform several isocratic runs or adjust the gradient slope to fine-tune the separation.[11]
-
Modify pH and Additives : If the isomers are ionizable, systematically vary the mobile phase pH using appropriate buffers.[11] Test different additives (e.g., TEA in NP, FA in RP/NP) to improve peak shape and selectivity.[11][14]
-
Change Temperature : Evaluate the effect of column temperature on the separation.[13]
-
-
Stationary Phase Optimization :
-
Method Validation :
-
Once the desired separation is achieved, validate the method for parameters like specificity, linearity, accuracy, precision, and robustness.[21]
-
Protocol 2: Sample Preparation for HPLC Analysis
-
Weighing : Accurately weigh a suitable amount of the sample.[11]
-
Dissolution : Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Use HPLC-grade solvents.[11]
-
Sonication : If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[11]
-
Dilution : Dilute the stock solution to the desired final concentration for injection.[11]
-
Filtration : Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.[11]
Visualizations
Caption: A workflow for troubleshooting poor HPLC separation of isomers.
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. separation of two isomers - Chromatography Forum [chromforum.org]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uhplcs.com [uhplcs.com]
- 19. lcms.cz [lcms.cz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. iosrphr.org [iosrphr.org]
Technical Support Center: Optimization of Phenylpropanoid Extraction
Welcome to the technical support center for the optimization of phenylpropanoid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of these valuable plant secondary metabolites.
Troubleshooting Guide
This section addresses common issues encountered during phenylpropanoid extraction experiments.
| Problem | Possible Causes | Solutions |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the target phenylpropanoids. | Phenylpropanoids have a wide range of polarities. Start with medium-polarity solvents like methanol, ethanol, or acetone.[1][2] For glycosylated flavonoids, more polar solvent mixtures like ethanol-water are often more effective.[1] Consider using novel green solvents like Natural Deep Eutectic Solvents (NADES) which have shown high extraction efficacy for phenylpropanoids.[3][4] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | Increasing temperature generally enhances solubility and diffusion.[5] However, excessive heat can lead to the degradation of some phenylpropanoids.[6][7][8] The optimal temperature is often a balance, typically in the range of 40-80°C for conventional methods.[5][9][10] For thermolabile compounds, lower temperatures should be used. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the target compounds from the plant matrix. | Extraction yield generally increases with time.[5][11] However, prolonged extraction at high temperatures can lead to compound degradation.[7] The optimal time depends on the method, solvent, and temperature, and should be determined experimentally. | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to saturation, preventing further extraction. | A higher solvent-to-solid ratio generally improves extraction yield by increasing the concentration gradient.[5][12][13] However, using excessive solvent can be costly and lead to diluted extracts requiring further concentration. Typical ratios range from 1:10 to 1:60 g/mL.[5][12] | |
| Degradation of Target Compounds | High Extraction Temperature: Many phenylpropanoids are sensitive to heat and can degrade at elevated temperatures. | Use the lowest effective temperature. For sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at controlled temperatures or supercritical fluid extraction (SFE) at near-room temperatures.[14] |
| Presence of Oxygen and Light: Oxidation and photodegradation can occur, especially for compounds like catechins. | Conduct extractions in a dark, oxygen-free environment where possible.[9] Using antioxidants or inert gas can also help protect the target compounds. | |
| Enzymatic Degradation: Endogenous plant enzymes like polyphenol oxidases (PPO) and peroxidases can degrade phenolic compounds.[9] | Blanching the plant material before extraction can inactivate these enzymes.[9] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target phenylpropanoids. | Employ a solvent system with higher selectivity. For example, supercritical CO2 is highly selective for nonpolar compounds, and its polarity can be modified with co-solvents like ethanol to target more polar phenylpropanoids.[14] Sequential extraction with solvents of increasing polarity can also be used to fractionate the extract. |
| Inappropriate Extraction Method: Some methods are inherently less selective than others. | Techniques like supercritical fluid extraction (SFE) and high-pressure liquid chromatography (HPLC) offer higher selectivity for isolating specific phenylpropanoids.[14][15] | |
| Poor Reproducibility | Inconsistent Plant Material: The chemical composition of plant material can vary depending on factors like harvest time, growing conditions, and storage. | Use standardized plant material from a reliable source. Ensure consistent drying and grinding procedures to maintain uniform particle size. |
| Variable Extraction Parameters: Inconsistent application of temperature, time, solvent ratio, and agitation will lead to variable results. | Carefully control and monitor all extraction parameters. Use calibrated equipment and follow a standardized protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting phenylpropanoids?
A1: There is no single "best" solvent, as the optimal choice depends on the specific phenylpropanoid and the plant matrix. However, medium-polarity solvents like methanol, ethanol, and their aqueous mixtures are most commonly used and are effective for a broad range of phenylpropanoids.[1][2] For instance, 70% methanol has been shown to be optimal for extracting phenylpropanoids from Agastache rugosa hairy roots.[16] Mixtures of alcohols and water are often more effective than single-component solvents because the addition of water increases the polarity of the medium, facilitating polyphenol extraction.[17]
Q2: How does temperature affect phenylpropanoid extraction?
A2: Temperature has a significant impact on extraction efficiency. Generally, increasing the temperature enhances the solubility and diffusion rate of phenylpropanoids, leading to higher yields.[5] However, high temperatures can also cause the thermal degradation of sensitive compounds.[6][7][8] The optimal temperature is a trade-off between extraction efficiency and compound stability. For example, in microwave-assisted extraction of compounds from cinnamon bark, higher temperatures positively affected coumarin content but negatively affected cinnamic acid and cinnamaldehyde content.[6]
Q3: What is the ideal extraction time?
A3: The optimal extraction time depends on the extraction method, solvent, temperature, and plant material. Generally, the yield increases with time up to a certain point, after which it plateaus.[11] Prolonged extraction times, especially at high temperatures, can lead to the degradation of phenylpropanoids.[7] It is crucial to perform a time-course study to determine the point of maximum recovery without significant degradation.
Q4: How important is the solid-to-liquid ratio?
A4: The solid-to-liquid ratio is a critical parameter. A higher ratio (more solvent) generally leads to a better extraction yield due to a larger concentration gradient between the solid and the liquid phases.[5][12][13] However, using a very large volume of solvent is not always practical or economical. The optimal ratio should be determined to ensure efficient extraction without excessive solvent use.
Q5: What are the advantages of modern extraction techniques over conventional methods?
A5: Modern techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer several advantages over conventional methods like maceration or Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields.[18] For example, MAE can significantly reduce extraction times and solvent volumes.[18] SFE using supercritical CO2 is a green technology that allows for the extraction of compounds without the use of organic solvents, and the selectivity can be tuned by adding polar co-solvents like ethanol.[14]
Experimental Protocols
Protocol 1: General Solvent Extraction (Maceration)
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a conical flask.
-
Add the chosen solvent or solvent mixture (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Seal the flask and place it on a shaker at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 24 hours).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 45°C) to obtain the crude extract.
-
-
Storage: Store the dried extract in a desiccator at 4°C in the dark.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place a weighed amount of the powdered plant material (e.g., 5 g) into an extraction vessel.
-
Add the selected solvent (e.g., 80% methanol) at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Place the vessel in an ultrasonic bath with a specific frequency (e.g., 40 kHz) and power.
-
Control the temperature of the water bath (e.g., 45°C).
-
Perform sonication for a specific duration (e.g., 30 minutes).
-
-
Filtration and Concentration: Follow the steps outlined in Protocol 1.
-
Storage: Store the extract as described in Protocol 1.
Visualizations
Caption: General workflow for phenylpropanoid extraction.
Caption: Troubleshooting logic for extraction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Deep Eutectic Solvents for the Extraction of Phenyletanes and Phenylpropanoids of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. openresearchafrica.org [openresearchafrica.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. updatepublishing.com [updatepublishing.com]
- 17. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting low yield in natural product isolation of phenylpropanoids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the natural product isolation of phenylpropanoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when isolating phenylpropanoids?
A1: Low yields in phenylpropanoid isolation can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Extraction: The choice of solvent, temperature, and extraction time can significantly impact the efficiency of phenylpropanoid recovery from the plant matrix.[1][2][3][4] The polarity of the solvent must be matched to the polarity of the target phenylpropanoids.[4]
-
Compound Degradation: Phenylpropanoids can be sensitive to heat, light, pH changes, and oxidation.[3][4][5] Exposure to harsh conditions during extraction or purification can lead to degradation and subsequent loss of yield.
-
Inefficient Purification: Poor separation during chromatographic steps can result in co-elution with impurities, making it difficult to obtain a pure product and accurately quantify the yield. The choice of stationary and mobile phases is critical.[6][7]
-
Inaccurate Quantification: Errors in analytical methods, such as improper calibration or matrix effects in LC-MS, can lead to an underestimation of the actual yield.[8][9]
Q2: How do I choose the right extraction solvent for my target phenylpropanoids?
A2: The optimal solvent depends on the polarity of the specific phenylpropanoids you are targeting.[4] A general guideline is:
-
Polar Phenylpropanoids (e.g., glycosides): Solvents like methanol, ethanol, or aqueous mixtures of these are often effective.[1][4]
-
Less Polar Phenylpropanoids (e.g., aglycones, methylated flavones): Solvents such as acetone, ethyl acetate, or dichloromethane may be more suitable.[4]
It is often beneficial to perform small-scale pilot extractions with a range of solvents to empirically determine the best one for your specific plant material and target compounds.[1]
Q3: Can the physical state of my plant material affect extraction efficiency?
A3: Yes, the particle size of the plant material is a crucial factor. Grinding the dried plant material into a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[4][10][11] Freeze-drying the plant material before grinding can also help preserve the stability of the analytes.[5]
Q4: My phenylpropanoid seems to be degrading during purification. What can I do to minimize this?
A4: To minimize degradation, consider the following:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[3][4] Using a rotary evaporator at a low temperature and pressure is recommended.[5][10]
-
pH Management: Some phenylpropanoids are sensitive to pH. Buffering your solvents or adding a small amount of acid (e.g., formic acid) can help maintain stability.[2][5][10]
-
Light Protection: Store extracts and purified fractions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive compounds, performing extraction and purification steps under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[5]
-
Minimize Processing Time: Prolonged exposure to solvents and chromatographic media can lead to degradation. Streamlining your purification workflow is beneficial.
Troubleshooting Guides
Issue 1: Low Yield After Initial Solvent Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Polarity | Perform small-scale extractions with a gradient of solvents (e.g., hexane, ethyl acetate, methanol, water) to determine the optimal solvent for your target compounds.[1][4] | Phenylpropanoids have a wide range of polarities. The solvent must effectively solubilize the target compounds.[4] |
| Insufficient Extraction Time or Temperature | Optimize extraction time and temperature. Be cautious, as prolonged high temperatures can cause degradation.[2][3] | Extraction is a diffusion-limited process. Increasing time and temperature can enhance efficiency, but an optimum must be found to avoid degradation.[3] |
| Inadequate Sample Preparation | Ensure the plant material is thoroughly dried and finely ground to a consistent particle size.[10][11] | A smaller particle size increases the surface area for solvent penetration and extraction.[4] |
| Compound Degradation During Extraction | Add antioxidants (e.g., ascorbic acid) or perform extraction at lower temperatures to minimize degradation of sensitive compounds.[11] | Phenylpropanoids can be susceptible to oxidation and thermal degradation.[3][4] |
Issue 2: Significant Loss of Compound During Chromatographic Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Irreversible Adsorption on Stationary Phase | Test different stationary phases (e.g., C18, silica, polyamide). For highly polar compounds, consider reverse-phase chromatography.[6][7] | The stationary phase should have appropriate selectivity for the target compounds without causing irreversible binding. |
| Co-elution with Impurities | Optimize the mobile phase gradient and flow rate to improve resolution. Consider using a different chromatographic technique (e.g., HPLC, MPLC, HSCCC).[5][7] | Better separation prevents the loss of the target compound in mixed fractions. |
| Compound Instability on Column | Acidify the mobile phase (e.g., with 0.1% formic acid) to improve peak shape and stability for acidic phenylpropanoids.[5][10] | Maintaining an appropriate pH can prevent ionization and degradation of compounds on the column. |
| Sample Overload | Reduce the amount of crude extract loaded onto the column. | Overloading can lead to poor separation, broad peaks, and lower recovery of the pure compound. |
Data on Phenylpropanoid Extraction Yields
The following tables summarize quantitative data from various studies to illustrate the impact of different extraction parameters on phenylpropanoid yield.
Table 1: Effect of Extraction Solvent on Total Phenolic, Flavonoid, and Tannin Content in Juniperus procera [1]
| Plant Part | Compound Type | Ethanol (mg/g DW) | Methanol (mg/g DW) | Acetone (mg/g DW) | Deionized Water (mg/g DW) |
| Leaf | Total Phenolic Content (TPC) | - | - | - | - |
| Total Flavonoid Content (TFC) | 5.9 | - | - | - | |
| Total Tannin Content (TTC) | - | - | 4.3 | - | |
| Seed | Total Phenolic Content (TPC) | 2.6 | 1.9 | 1.91 | 0.53 |
| Total Flavonoid Content (TFC) | 1.6 | 1.5 | 1.3 | 0.5 | |
| Total Tannin Content (TTC) | 1.2 | 1.4 | 1.1 | 0.5 |
DW: Dry Weight
Table 2: Effect of Temperature and Time on Total Phenolic Content Extraction from Solanum ferox Fruit [2]
| Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g dry extract) |
| 60 | 150 | 5.90 |
| 60 | 180 | 5.95 |
| 90 | 120 | 6.01 |
GAE: Gallic Acid Equivalent
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Phenolics[5]
-
Sample Preparation: Freeze-dry plant tissue for 24 hours and then homogenize it into a fine powder. Store at -20°C under a nitrogen atmosphere.
-
Extraction: Weigh 100 mg of the dried plant material powder and place it in a suitable vessel. Add 2 mL of methanol/water (80/20, v/v).
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 20 minutes.
-
Sample Processing: After extraction, centrifuge the sample to pellet the solid material. The supernatant is the crude extract.
-
Solvent Evaporation (if necessary): To modify the solvent composition for further purification, methanol can be evaporated using a vacuum rotary evaporator at 100 mbar and 25°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Phenylpropanoids[10][12]
-
Chromatographic System: An HPLC system equipped with a diode array detector (DAD) is typically used.[12]
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 1.8 µm particle size) is commonly employed for the separation of phenylpropanoids.[10]
-
Mobile Phase: A gradient elution is often used with two solvents:
-
Gradient Program: The specific gradient will depend on the compounds being analyzed but generally involves increasing the proportion of Eluent B over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 0.5 mL/min.[10]
-
Detection: The DAD is set to monitor wavelengths characteristic of phenylpropanoids, often around 280 nm and 330 nm.[13]
-
Quantification: Calibration curves are generated using authentic standards of the phenylpropanoids of interest to quantify their concentration in the samples.[13]
Visualizations
Caption: General workflow for the isolation and analysis of phenylpropanoids.
Caption: Troubleshooting flowchart for low yield in phenylpropanoid isolation.
References
- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Conventional and Emerging Extraction Processes of Flavonoids | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 12. 3.2. LC-MS Analysis for the Quantification of Phenylpropanoid Contents [bio-protocol.org]
- 13. phcog.com [phcog.com]
Technical Support Center: Analysis of Lignin Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lignin and its degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifact formation during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in lignin analysis?
A1: Artifacts in lignin analysis can arise from several stages of the experimental process. The most common sources include:
-
Lignin Isolation: The chemical methods used to extract lignin from biomass can alter its native structure, leading to condensation reactions that form new C-C bonds.[1][2][3] This makes the isolated lignin more recalcitrant than in its native state.
-
Sample Preparation: Inadequate drying of lignin samples can introduce water, which may interfere with certain analytical techniques, such as quantitative ³¹P NMR, where it can cause the formation of a yellow precipitate.[4]
-
Analytical Technique: The chosen analytical method can introduce specific artifacts. For example, pyrolysis-based techniques can cause thermal degradation and rearrangement reactions, while chromatographic methods can be affected by interactions between lignin and the stationary phase.[5]
-
Derivatization: While often necessary to improve solubility or volatility, derivatization can be incomplete or cause side reactions, leading to a misinterpretation of the lignin structure.[6]
Q2: What are "condensation reactions" and how can they be minimized during lignin isolation?
A2: Condensation reactions are undesirable side reactions that occur during lignin extraction and processing, leading to the formation of new, stable carbon-carbon bonds. These reactions make the lignin polymer more complex and difficult to depolymerize. They are often initiated by the formation of reactive intermediates like carbocations and quinone methides under acidic or basic conditions.[1][7]
To minimize condensation reactions:
-
Use "lignin-first" biorefining approaches: These methods aim to extract and stabilize lignin simultaneously to prevent reactive intermediates from repolymerizing.[1]
-
Control reaction conditions: Temperature and residence time significantly impact condensation. Lower temperatures and shorter residence times during extraction can reduce the extent of these reactions.[2][3]
-
Employ protective chemistry: The addition of capping agents or formaldehyde can block reactive sites on the lignin polymer, preventing condensation.[7]
Troubleshooting Guides by Analytical Technique
This section provides specific troubleshooting guidance for common issues encountered during the analysis of lignin degradation products with various analytical techniques.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Q: My Syringyl/Guaiacyl (S/G) ratio determined by Py-GC/MS is lower than expected. What could be the cause?
A: An underestimation of the S/G ratio is a known issue in Py-GC/MS analysis of lignin. Several factors can contribute to this:
-
Pyrolysis Temperature: The temperature at which pyrolysis is carried out can significantly affect the product distribution. Higher temperatures can lead to the degradation of syringyl units, thus lowering the apparent S/G ratio.[8]
-
Secondary Reactions: Char formation and repolymerization of pyrolysis products can occur, which may disproportionately affect syringyl-type compounds.[8]
-
Calibration: The response factors of the individual pyrolysis products in the mass spectrometer can vary. Without proper calibration with authentic standards, the quantification of S and G units can be inaccurate.
Troubleshooting Steps:
-
Optimize Pyrolysis Temperature: Perform a temperature optimization study to find the temperature that maximizes the yield of desired lignin monomers while minimizing degradation.
-
Use an Internal Standard: Incorporate an internal standard to improve the accuracy of quantification.
-
Consider Alternative Techniques: For a more accurate determination of the S/G ratio, consider using a non-destructive technique like 2D-HSQC NMR.[9]
Gel Permeation Chromatography (GPC/SEC)
Q: I am observing peak tailing in my GPC chromatogram of a lignin sample. What is the cause and how can I fix it?
A: Peak tailing in GPC analysis of lignin is a common problem that can lead to inaccurate molecular weight determination. The primary causes are:
-
Secondary Interactions: Lignin is a polar polymer that can interact with the stationary phase of the GPC column, especially traditional styrene-divinylbenzene columns. These interactions can cause the lignin molecules to elute later than expected, resulting in tailing peaks and an underestimation of the molecular weight.[5]
-
Sample Aggregation: Lignin molecules can aggregate in solution, leading to broad and tailing peaks.
-
Column Contamination: Buildup of sample components on the column can lead to peak distortion.
Troubleshooting Steps:
-
Use a Polar-Compatible Column: Employ a GPC column specifically designed for the analysis of polar polymers, such as Agilent PolarGel-M columns.[5]
-
Modify the Mobile Phase: Add a salt, such as LiBr, to the mobile phase (e.g., 0.1% LiBr in DMSO) to reduce sample aggregation.[5]
-
Derivatize the Lignin: Acetylation or other derivatization methods can reduce the polarity of lignin and minimize interactions with the column, but care must be taken to ensure complete reaction and avoid degradation.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My quantitative ³¹P NMR results for hydroxyl groups in lignin are not reproducible. What are the common pitfalls?
A: Quantitative ³¹P NMR is a powerful technique for the quantification of different hydroxyl groups in lignin, but several factors can affect its accuracy and reproducibility:
-
Sample Moisture: The presence of water in the lignin sample or solvents can react with the phosphitylating reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP) and lead to the formation of byproducts that can interfere with the analysis.[4] This can sometimes be observed as a yellow precipitate.[4]
-
Incomplete Derivatization: The phosphitylation reaction must be complete to ensure accurate quantification. Insufficient reagent, short reaction times, or poor sample solubility can lead to incomplete derivatization.
-
Relaxation Agent and Internal Standard: The use of a relaxation agent (e.g., chromium(III) acetylacetonate) is crucial for accurate quantification by ensuring complete relaxation of the ³¹P nuclei.[10] An unstable or overlapping internal standard can also lead to errors.[11]
-
NMR Parameters: The NMR acquisition parameters, such as the relaxation delay, must be set appropriately for quantitative analysis.
Troubleshooting Steps:
-
Thoroughly Dry the Sample: Dry the lignin sample in a vacuum oven before analysis and use anhydrous solvents.
-
Optimize Derivatization Conditions: Ensure complete dissolution of the lignin sample and use a sufficient excess of the phosphitylating reagent.
-
Use a Stable Internal Standard: Choose a stable internal standard that does not overlap with the signals of interest.
-
Follow a Validated Protocol: Adhere to a well-established protocol for quantitative ³¹P NMR analysis of lignin.[4]
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing unexpected peaks in my HPLC analysis of lignin degradation products. How do I identify the source of these artifacts?
A: Unexpected peaks in an HPLC chromatogram can originate from various sources:
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can appear as peaks in the chromatogram. Water is a common source of contamination in reversed-phase HPLC.[12]
-
Sample Preparation Artifacts: The solvents used to dissolve the sample may contain impurities, or side reactions could occur during sample preparation.
-
System Contamination: Contaminants can leach from tubing, fittings, or the autosampler.
-
Co-eluting Compounds: The unexpected peak could be an actual component of the sample that is not well-resolved from the peak of interest.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the unexpected peaks are present. If they are, the source is likely the mobile phase or the HPLC system.
-
Check Solvent Purity: Use high-purity HPLC-grade solvents and additives.
-
Clean the System: Flush the HPLC system with a strong solvent to remove any contaminants.
-
Optimize the Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution of the peaks.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of different experimental parameters on lignin analysis.
Table 1: Effect of Solvent and Temperature on Lignin Extraction and Condensation
| Solvent System | Temperature (°C) | Residence Time (min) | Total Delignification (wt %) | Extent of Condensation (%) |
| Methanol | 225 | 18 | ~55 | Low |
| Methanol | 250 | 18 | ~60 | Moderate |
| Methanol-Water | 200 | 9 | ~73 | High |
| Methanol-Water | 250 | 18 | ~93 | Very High |
| Data adapted from a study on poplar wood. The extent of condensation was measured by a decrease in monomer yield from subsequent hydrogenolysis.[1][3] |
Table 2: Effect of Pyrolysis Temperature on Lignin-Derived Product Distribution
| Temperature (°C) | Monophenols Yield (wt %) | Dimer Yield (wt %) | Char Yield (wt %) |
| 450-525 | High | Low | Moderate |
| >525 | Decreasing | Increasing | Increasing |
| General trends observed in lignin pyrolysis. Actual yields are dependent on lignin source and reactor conditions.[8] |
Experimental Protocols
Protocol 1: High-Throughput Thioacidolysis for GC-MS Analysis
This protocol is a modified, higher-throughput version for the analysis of lignin monomers bound by β-O-4 linkages.[7][8][13]
-
Sample Preparation: Weigh 2-5 mg of dry, milled biomass into a 2 mL screw-cap vial.
-
Reaction: Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane). Cap the vials tightly and heat at 100 °C for 4 hours.
-
Cooling and Internal Standard Addition: Cool the vials to room temperature. Add an internal standard solution.
-
Drying: Dry the reaction mixture completely under a stream of nitrogen.
-
Derivatization: Add 200 µL of a 1:1 mixture of pyridine and BSTFA + 1% TMCS. Heat at 55 °C for 30 minutes.[6]
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS.
Protocol 2: Quantitative ³¹P NMR Analysis of Hydroxyl Groups
This protocol provides a general procedure for the quantitative analysis of hydroxyl groups in lignin.[4][10][14]
-
Sample Preparation: Accurately weigh ~30 mg of a thoroughly dried lignin sample into a 2 mL vial with a stir bar.
-
Solvent and Internal Standard Addition: Add 500 µL of a freshly prepared solvent solution (e.g., 1.6:1 v/v pyridine/CDCl₃). Add 100 µL of an internal standard solution (e.g., cholesterol in the same solvent mixture).
-
Dissolution and Relaxation Agent: Stir the mixture until the lignin is completely dissolved. Add a relaxation agent (e.g., chromium(III) acetylacetonate).
-
Phosphitylation: Add 100 µL of the phosphitylating reagent (e.g., TMDP) and stir vigorously.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the ³¹P NMR spectrum using appropriate quantitative parameters (e.g., inverse-gated decoupling, sufficient relaxation delay).
-
Data Processing: Integrate the signals corresponding to the different types of hydroxyl groups and the internal standard to calculate their concentrations.
Visualizations
Experimental Workflow for Lignin Analysis
Caption: A general workflow for lignin analysis, highlighting critical stages where artifacts can be introduced.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: A decision tree to troubleshoot peak tailing in HPLC analysis of lignin products.
Mechanism of β-O-4 Cleavage and Condensation
Caption: Formation of artifacts via condensation reactions competing with desired β-O-4 cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Utilization of phenolic lignin dimer models for the quantification of monolignols in biomass and in its derived organosolv lignins via thioacidolysis and GC-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Lignin Extraction and Condensation as a Function of Temperature, Residence Time, and Solvent System in Flow-through Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. agilent.com [agilent.com]
- 6. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Graphviz [graphviz.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. A thioacidolysis method tailored for higher-throughput quantitative analysis of lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving Co-eluting Phenylpropanoids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in separating co-eluting phenylpropanoids using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the co-elution of phenylpropanoids in reverse-phase HPLC?
Phenylpropanoids are a diverse class of plant secondary metabolites that often share similar structural features, leading to challenges in chromatographic separation.[1][2] Co-elution in reverse-phase HPLC primarily occurs due to:
-
Structural Similarity: Many phenylpropanoids possess the same basic C6-C3 skeleton and differ only slightly in the position or number of hydroxyl, methoxy, or glycosidic groups. This results in very similar polarity and retention behavior on a C18 column.[3][4]
-
Isomeric Compounds: The presence of isomers (e.g., structural isomers like p-coumaric and o-coumaric acid, or stereoisomers) is a significant challenge as they can have nearly identical physicochemical properties.[5][6]
-
Suboptimal Mobile Phase: An improperly optimized mobile phase, including incorrect solvent strength, pH, or lack of appropriate additives, may fail to provide the necessary selectivity to resolve structurally similar compounds.[7][8]
-
Inadequate Stationary Phase: While C18 columns are widely used, they may not always offer the best selectivity for all phenylpropanoid mixtures. Alternative stationary phases may be required to exploit different separation mechanisms.
Q2: What is a good starting point for mobile phase selection in reverse-phase HPLC for phenylpropanoid analysis?
A common and effective starting point for the analysis of phenylpropanoids is a gradient elution using water and an organic modifier, both typically acidified.[9]
-
Solvent A (Aqueous): Water with an acidic modifier, such as 0.1% formic acid or acetic acid.[9] The acid helps to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and more consistent retention times.[10]
-
Solvent B (Organic): Acetonitrile or methanol, often with the same concentration of the acidic modifier.[9][11] Acetonitrile generally provides lower backpressure and better UV transparency, while methanol can offer different selectivity for certain compounds.[7][12]
A typical starting gradient might run from 5-10% Solvent B to 70-80% Solvent B over 30-60 minutes.[13]
Q3: When should I consider using UPLC-MS/MS instead of HPLC-UV for my analysis?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is particularly advantageous when:
-
High Sensitivity is Required: UPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, which is crucial for analyzing trace-level compounds.[3]
-
Complex Matrices are Involved: The high selectivity of MS/MS allows for the accurate quantification of target analytes even in the presence of co-eluting matrix components, which might interfere with UV detection.[14]
-
Confirmation of Identity is Critical: Mass spectrometry provides mass-to-charge ratio (m/z) and fragmentation data, offering a much higher degree of confidence in compound identification than UV absorbance spectra alone.[15]
-
Isomers Need to be Resolved: While chromatography separates isomers, MS/MS can sometimes help differentiate them based on unique fragmentation patterns, and the higher peak capacity of UPLC improves the chances of chromatographic resolution.[16][17]
Troubleshooting Guide: Resolving Co-eluting Peaks
This section addresses specific issues encountered during method development.
Problem 1: Two or more phenylpropanoid peaks are not baseline resolved.
If you observe poor resolution between adjacent peaks, you can systematically adjust chromatographic parameters. The general workflow is to first optimize the mobile phase before considering changes to the stationary phase.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise guide for troubleshooting poor peak resolution.
Solution Steps:
-
Adjust the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage increases the interaction time with the stationary phase, which can improve resolution.[18]
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[7] These solvents have different selectivities and can alter the elution order of compounds, potentially resolving the co-elution.[7]
-
Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (e.g., from 3.0 to 4.0) can change the ionization state of acidic or basic functional groups on the phenylpropanoids, thereby altering their retention and improving separation.[7][8]
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will increase the analysis time.[10]
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity through π-π interactions with the aromatic rings of phenylpropanoids. For enantiomers, a chiral stationary phase is necessary.[10]
Problem 2: Peaks are broad or show significant tailing.
Peak tailing can obscure small, adjacent peaks and affect integration accuracy.
Solution Steps:
-
Check Mobile Phase pH: For acidic compounds like many phenylpropanoids, ensuring the mobile phase pH is at least one unit below their pKa can suppress silanol interactions, which are a primary cause of tailing on silica-based columns. Adding a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[10]
-
Use a Competing Amine: For basic compounds, adding a competing amine such as triethylamine (TEA) to the mobile phase can block active silanol sites and reduce tailing.[7]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the sample concentration or the injection volume.[10]
-
Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a solvent weaker than the initial mobile phase.[10] Dissolving the sample in a much stronger solvent can cause peak distortion.[10]
-
Clean or Replace the Column: Column contamination or degradation can lead to poor peak shape.[10] Follow the manufacturer's protocol for column washing. If the problem persists, the column may need to be replaced.[10]
Data Presentation: Chromatographic Conditions
The following tables summarize typical HPLC conditions used for the separation of various phenylpropanoids, providing a starting point for method development.
Table 1: Example HPLC-DAD Gradient for Phenolic Compound Analysis
| Time (min) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |
|---|---|---|
| 0.0 | 5 | 95 |
| 15.0 | 35 | 65 |
| 30.0 | 40 | 60 |
| 40.0 | 50 | 50 |
| 52.0 | 70 | 30 |
| 60.0 | 5 | 95 |
This table is adapted from a method used for analyzing phenolic compounds and flavonoids, which often co-elute.[13]
Table 2: UPLC-MS/MS Gradient for Phenylpropanoid Pathway Intermediates
| Time (min) | % Solvent B (98% ACN, 0.02% Formic Acid) | Flow Rate (mL/min) |
|---|---|---|
| 0.0 - 1.0 | 10 | 1.0 |
| 1.0 - 4.0 | 10 → 20 | 1.0 |
| 4.0 - 13.0 | 20 → 20.8 | 1.0 |
| 13.0 - 14.0 | 20.8 → 50 | 1.0 |
| 14.0 - 15.0 | 50 → 70 | 1.0 |
| 15.0 - 18.0 | 70 | 1.0 |
| 18.0 - 19.0 | 70 → 10 | 1.0 |
| 19.0 - 23.0 | 10 (Equilibration) | 1.0 |
Solvent A is 2.5 mM ammonium acetate in water, pH 5.3. This method is designed for the comprehensive analysis of phenylpropanoid pathway intermediates.[14]
Experimental Protocols
Protocol 1: General Sample Preparation for Phenylpropanoid Analysis from Plant Material
This protocol outlines a general solid-phase extraction (SPE) procedure for cleaning up and concentrating phenylpropanoids from plant extracts prior to HPLC analysis.[5]
-
Extraction:
-
Homogenize 1g of dried, powdered plant material with 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.[11]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more on the remaining solid pellet.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elute the phenylpropanoids from the cartridge with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[11]
-
Sample Preparation and Analysis Workflow
Caption: Workflow from plant extraction to quantitative analysis.
Protocol 2: HPLC Method Development for Resolving a Critical Pair
This protocol provides a systematic approach to optimize the separation of two closely eluting phenylpropanoids.
-
Initial Scouting Run:
-
Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Employ a generic fast gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes) at a flow rate of 1.0 mL/min.
-
Identify the approximate retention time and resolution of the critical pair.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of the target peaks. For example, if the peaks elute around 15 minutes where the acetonitrile concentration is 40%, design a new gradient segment that goes from 35% to 45% acetonitrile over 15 minutes.
-
-
Solvent Selectivity Test:
-
Replace acetonitrile with methanol as the organic modifier. Keep the same gradient profile, adjusting for solvent strength if necessary (methanol is a weaker solvent than acetonitrile).
-
Compare the chromatograms to see if the change in selectivity improves resolution.
-
-
pH Adjustment:
-
Prepare mobile phases with slightly different pH values (e.g., using 0.1% acetic acid instead of formic acid) and re-run the optimized gradient. This is particularly effective if the co-eluting compounds have different pKa values.
-
-
Flow Rate and Temperature:
-
If resolution is still insufficient, reduce the flow rate to 0.8 mL/min or 0.5 mL/min.[10]
-
Test the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). Temperature can affect solvent viscosity and mass transfer, which may alter selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phcog.com [phcog.com]
- 5. mdpi.com [mdpi.com]
- 6. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: Enhancing Sensitivity for Detection of Propane-1,2-Diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of detecting propane-1,2-diol derivatives. This resource includes troubleshooting guides for common analytical issues, frequently asked questions, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of propane-1,2-diol and its derivatives?
A1: The main challenges in analyzing propane-1,2-diol and its derivatives stem from their physicochemical properties. As polar and often non-chromophoric compounds, they typically exhibit poor retention on traditional reversed-phase HPLC columns and show low sensitivity with UV detectors. Furthermore, derivatives with amine functional groups can interact with residual silanols on silica-based columns, leading to poor peak shape, characterized by tailing.[1]
Q2: Which analytical techniques are most suitable for the quantification of propane-1,2-diol derivatives?
A2: For polar, non-chromophoric analytes like many propane-1,2-diol derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is a highly effective approach.[1] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS is also a viable option, though it often necessitates derivatization to improve the volatility and thermal stability of the analytes.[1]
Q3: Is derivatization always necessary for the GC analysis of propane-1,2-diol derivatives?
A3: While direct injection is sometimes possible, derivatization is highly recommended to improve peak shape, thermal stability, and overall sensitivity.[1] Common derivatizing agents for the hydroxyl groups in diols include silylating agents (e.g., BSTFA) or acylating agents. Phenylboronic acid is particularly effective for diols as it forms cyclic esters that are readily analyzable by GC.[1]
Q4: How can I improve the peak shape when analyzing propane-1,2-diol derivatives with amine groups on a silica-based HPLC column?
A4: To minimize peak tailing caused by the interaction of amine groups with the stationary phase, consider the following strategies:
-
Mobile Phase Additives: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase. This will help to block the active silanol sites on the column.
-
pH Adjustment: Controlling the pH of the mobile phase can ensure that the analyte is in a single ionic state, leading to more symmetrical peaks.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of propane-1,2-diol derivatives using HILIC-CAD/MS and GC-MS.
HILIC-CAD/MS Troubleshooting
| Problem | Potential Causes | Solutions |
| No or Low Peak Signal | 1. Insufficient analyte concentration. 2. Incorrect mobile phase composition. 3. Detector malfunction or incorrect settings. 4. Sample degradation. | 1. Concentrate the sample or optimize the extraction procedure to increase analyte recovery. 2. Verify the mobile phase preparation and ensure its compatibility with the HILIC column. 3. Check detector connections, gas flow (for CAD), and tune the MS. 4. Prepare fresh samples and standards. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Incompatible sample solvent. | 1. Add a competing base (e.g., a small amount of ammonia or TEA) to the mobile phase. 2. Reduce the injection volume or the sample concentration. 3. Dissolve the sample in a solvent that is weaker than or has a similar composition to the mobile phase. |
| High Baseline Noise | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector contamination. | 1. Use high-purity (HPLC or MS-grade) solvents and additives. 2. Degas the mobile phase and purge the pump. 3. Clean the detector according to the manufacturer's instructions. |
GC-MS Troubleshooting
| Problem | Potential Causes | Solutions |
| Broad or Tailing Peaks | 1. Active sites in the GC inlet or column. 2. Sub-optimal column temperature or ramp rate. 3. Analyte degradation at high temperatures. | 1. Use a deactivated inlet liner and a column suitable for amine analysis. Consider derivatization. 2. Optimize the oven temperature program. 3. Lower the injection port temperature. |
| Inconsistent Peak Areas | 1. Sample viscosity leading to inconsistent injection volume. 2. Incomplete derivatization reaction. 3. Leaks in the injection port septum. | 1. Dilute the sample with a suitable solvent (e.g., methanol) to reduce viscosity. 2. Optimize the derivatization reaction conditions (time, temperature, reagent ratio). 3. Replace the septum. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the carrier gas or syringe. | 1. Implement a bake-out at the end of each run and wash the syringe with a strong solvent. 2. Check gas traps and use a clean syringe. |
Experimental Protocols
Protocol 1: HILIC-CAD Analysis of Propane-1,2-diol Derivatives
This protocol outlines a general procedure for the analysis of polar propane-1,2-diol derivatives using Hydrophilic Interaction Liquid Chromatography coupled with a Charged Aerosol Detector.
1. Materials and Reagents:
-
Propane-1,2-diol derivative standard
-
Acetonitrile (HPLC or MS-grade)
-
Water (HPLC or MS-grade)
-
Methanol (HPLC or MS-grade)
-
Ammonium formate or triethylamine (optional mobile phase additive)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
HILIC column (e.g., silica or amide-based)
-
Charged Aerosol Detector (CAD)
-
Autosampler
3. Standard and Sample Preparation:
-
Prepare a stock solution of the propane-1,2-diol derivative in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with a 90:10 (v/v) acetonitrile:water mixture.
-
Dissolve the sample in the same diluent to a concentration that falls within the calibration range.
4. Chromatographic Conditions:
-
Mobile Phase A: 95:5 (v/v) Water:Acetonitrile with 10 mM Ammonium Formate
-
Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
CAD Settings: Follow manufacturer's recommendations for nebulizer temperature and gas flow.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the propane-1,2-diol derivative in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: GC-MS Analysis of Propane-1,2-diol Derivatives via Phenylboronic Acid Derivatization
This protocol describes the derivatization of propane-1,2-diol derivatives with phenylboronic acid for enhanced detection by Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
Propane-1,2-diol derivative sample
-
Phenylboronic acid (PBA)
-
Pyridine or other suitable aprotic solvent
-
Hexane (GC-grade)
-
Anhydrous sodium sulfate
2. Derivatization Procedure:
-
To a known amount of the sample in a vial, add 100 µL of a 10 mg/mL solution of phenylboronic acid in pyridine.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of water.
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
Data Presentation
Table 1: Comparison of Detection Limits for Propane-1,2-diol Derivative Analysis
| Analytical Method | Derivatization Agent | Detection Limit | Reference |
| GC-MS | Phenylboronic Acid | 0.26 mg/kg (in cheese) | [2] |
| GC-MS | Phenylboronic Acid | 1.32 mg/kg (in bacterial cultures) | [2] |
Visualizations
Signaling Pathway
Caption: Inhibition of inflammatory pathways by a propane-1,2-diol derivative.[3]
Experimental Workflow
Caption: Workflow for GC-MS analysis of propane-1,2-diol derivatives.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The primary methods for purifying this polar compound are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). For less pure samples or to remove baseline impurities, flash chromatography is a good initial step. For achieving high purity, especially for separating diastereomers, preparative HPLC is recommended. Recrystallization can also be employed as a final polishing step if a suitable solvent system is identified.
Q2: What are the common impurities I might encounter?
A2: Common impurities can include the threo-diastereomer, unreacted starting materials from the synthesis, and side-products. If the compound is isolated from a natural source, other phenylpropanoids and related plant metabolites will be the main contaminants.[1] Degradation products can also form if the compound is exposed to harsh pH conditions or high temperatures.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a known issue for some polar and acid-sensitive compounds.[2] Consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, like 1-2% triethylamine, before loading your sample.[3]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as Florisil, neutral alumina, or a bonded phase like a diol or C18 (for reversed-phase chromatography).[2]
Q4: I am having trouble separating the erythro and threo diastereomers. What is the best approach?
A4: Baseline separation of diastereomers can be challenging. While flash chromatography with an optimized solvent system may provide some separation, preparative HPLC is often required for complete resolution. Chiral chromatography can also be an effective, albeit more specialized, technique for separating enantiomers if you are working with a racemic mixture of a specific diastereomer.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: The compound is not moving off the baseline, even with highly polar solvents.
-
Possible Cause: The compound is highly polar and strongly adsorbed to the stationary phase.
-
Solutions:
-
Switch to a more polar solvent system: If you are using an ethyl acetate/hexane system, try a methanol/dichloromethane gradient. For very polar compounds, a solvent system containing a small percentage of ammonia in methanol can be effective.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type solvent system (e.g., acetonitrile/water). This can be highly effective for retaining and separating very polar compounds.[3]
-
Dry Loading: Ensure the sample is loaded onto the column using a dry loading technique to improve band sharpness and resolution.
-
Issue 2: The compound elutes as a broad peak with significant tailing.
-
Possible Cause: Secondary interactions with the stationary phase, column overloading, or poor column packing.
-
Solutions:
-
Optimize the mobile phase: Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid or triethylamine can help to reduce tailing by competing for active sites on the silica gel.
-
Reduce sample load: Overloading the column is a common cause of peak broadening. As a general rule, the sample load should be 1-5% of the silica gel weight.
-
Improve column packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Preparative HPLC
Issue 3: Poor resolution between the desired compound and impurities.
-
Possible Cause: Suboptimal mobile phase composition or stationary phase.
-
Solutions:
-
Method Development: Systematically screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium formate).
-
Change Stationary Phase: If using a C18 column, consider a different bonded phase like a phenyl-hexyl or a polar-embedded phase which can offer different selectivity for polar compounds.[3]
-
Optimize Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient around the elution time of your compound of interest can significantly improve resolution.
-
Issue 4: Low recovery of the purified compound.
-
Possible Cause: Irreversible adsorption to the column, degradation during the run, or inefficient fraction collection.
-
Solutions:
-
Check for Adsorption: If you suspect irreversible binding, try flushing the column with a very strong solvent after the run to see if the compound elutes.
-
Assess Stability: Test the stability of your compound in the mobile phase conditions over the timescale of the purification run.
-
Optimize Fraction Collection: Use a fraction collector with peak detection to ensure that the entire peak is collected without excessive dilution.
-
Data Presentation
Table 1: Comparison of Purification Strategies for Phenylpropanoid Diols
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Typical Purity | Typical Yield/Recovery | Reference |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (97:3) | >95% | 90% | (Similar Diol) |
| Flash Chromatography | Silica Gel | Hexane/Acetone Gradient | >95% | 40.6% (F₂G), 9.8% (FG) | [4] |
| Preparative HPLC | C18 | Acetonitrile/0.1% Aqueous Formic Acid Gradient | High | 55 mg (from fraction) | [5] |
| HSCCC | Ethyl acetate–butanol–water (1:0.35:1.35, v/v/v) | N/A | 95.2-98.5% | 3.6-54.8 mg (from 150 mg) |
Note: The data presented is based on the purification of structurally similar phenylpropanoid diols and may vary for this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Start with a less polar solvent mixture (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient (e.g., 0% to 5% methanol in dichloromethane).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Preparative HPLC
-
Method Development (Analytical Scale):
-
Use an analytical HPLC system with a C18 column.
-
Develop a gradient method using a mobile phase of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid.
-
A typical gradient might be: 10-90% B over 20 minutes.
-
Optimize the gradient to achieve baseline separation of the target compound from impurities.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative HPLC system with a larger C18 column of the same packing material.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the crude sample in the initial mobile phase composition at a concentration that avoids precipitation.
-
-
Purification and Fraction Collection:
-
Inject the sample and run the preparative gradient.
-
Use a fraction collector to collect the eluent corresponding to the peak of the target compound.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Erythro and Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Derivatives
A guide for researchers and drug development professionals on the distinct biological profiles of the diastereomers of guaiacylglycerol derivatives, supported by experimental data.
Cytotoxic Activity: A Tale of Two Isomers
A notable divergence in biological activity between the erythro and threo isomers is observed in the realm of cancer cell cytotoxicity. Studies on the β-coniferyl aldehyde ether derivatives of these guaiacylglycerol isomers have demonstrated a stereoselective inhibitory effect on hepatocellular carcinoma cells.
The cytotoxic effects of the enantiomers of erythro-guaiacylglycerol-β-coniferyl aldehyde ether and threo-guaiacylglycerol-β-coniferyl aldehyde ether were assessed using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), highlight the superior potency of the threo enantiomer.
| Compound | Diastereomer | Enantiomer | Cell Line | IC₅₀ (µM)[1] |
| Guaiacylglycerol-β-coniferyl aldehyde ether derivative | Erythro | 1a | Hep3B | 82.66 |
| Guaiacylglycerol-β-coniferyl aldehyde ether derivative | Erythro | 1b | Hep3B | 45.56 |
| Guaiacylglycerol-β-coniferyl aldehyde ether derivative | Threo | 2a | Hep3B | 67.97 |
| Guaiacylglycerol-β-coniferyl aldehyde ether derivative | Threo | 2b | Hep3B | 39.02 |
The data clearly indicates that for both diastereomeric forms, the 'b' enantiomer demonstrated greater cytotoxicity against Hep3B cells than the 'a' enantiomer. Significantly, the threo enantiomer 2b was the most potent of the four compounds tested.[1] Further investigation revealed that these compounds induce apoptosis and increase the generation of reactive oxygen species (ROS) in the cancer cells.[1]
This cytotoxic activity has been linked to the downregulation of the MEK/ERK signaling pathway. The more potent enantiomers, 1b and 2b, were found to decrease the phosphorylation levels of MEK and ERK, key components of this pathway.[1]
References
A Comparative Guide to the Validation of HPLC Methods for the Quantification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Alternative Analytical Methods
Besides HPLC, other analytical techniques could be considered for the quantification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, each with its own advantages and limitations:
-
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: Offers higher resolution, faster analysis times, and greater sensitivity and selectivity compared to conventional HPLC. The mass spectrometric detection provides structural information, enhancing peak identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl groups would likely be necessary for this analyte to improve its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte, but it generally has lower sensitivity than chromatographic methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and high-throughput technique, but it requires the development of specific antibodies against the target analyte, which can be time-consuming and costly.
This guide will focus on the development and validation of an HPLC method due to its widespread availability, versatility, and suitability for the analysis of pharmaceutical compounds.[1][6]
Proposed HPLC Method for Quantification
The following is a proposed starting point for an HPLC method for the analysis of this compound. Optimization of these conditions would be the first step in method development.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. A starting point could be a 70:30 (v/v) mixture of acidified water and methanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Detection Wavelength | UV detection at the maximum absorbance wavelength of the analyte (to be determined by UV-Vis spectrophotometry). |
| Injection Volume | 10-20 µL |
| Standard Solutions | Prepared by dissolving a reference standard of this compound in a suitable solvent (e.g., methanol). |
| Sample Preparation | Dependent on the matrix. For instance, extraction from a plant material might involve maceration or reflux with an organic solvent, followed by filtration.[7] |
Experimental Protocols for HPLC Method Validation
Once the HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[2][4][5] The validation process involves a series of experiments to assess the method's performance characteristics as per ICH guidelines.[3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
Protocol:
-
Prepare a solution of the reference standard of this compound.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms. The retention time of the analyte in the spiked sample should match that of the reference standard, and there should be no interfering peaks at this retention time in the placebo chromatogram.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
Protocol:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 80% to 120% of the expected sample concentration).[5]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the regression equation (y = mx + c) and the coefficient of determination (R²).
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often expressed as the percent recovery.
Protocol:
-
Prepare placebo samples.
-
Spike the placebo samples with the reference standard at three different concentration levels (e.g., low, medium, and high, covering the linear range). Prepare each concentration in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4] It is usually expressed as the relative standard deviation (RSD).
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and %RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each modified condition.
-
Evaluate the effect of these changes on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.
Data Presentation: Acceptance Criteria for Validation Parameters
The following tables summarize the typical acceptance criteria for the validation of an HPLC method for drug substance analysis.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Coefficient of Determination (R²) | ≥ 0.999[5] |
| Range | Typically 80% to 120% of the test concentration.[5] |
Table 2: Accuracy
| Concentration Level | Acceptance Criteria for Mean Recovery |
| Low, Medium, High | 98.0% to 102.0% |
Table 3: Precision
| Precision Type | Acceptance Criteria for %RSD |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Method of Determination |
| LOD | Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope.[2] |
| LOQ | Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope.[2] |
Table 5: Robustness
| Parameter Varied | Acceptance Criteria |
| Flow Rate, Temperature, etc. | System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must meet predefined criteria. The %RSD of the results should not be significantly affected. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an HPLC method.
Caption: Workflow for HPLC Method Validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to Lignin Model Compounds: Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol and Beyond
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lignin Model Compound Performance with Supporting Experimental Data.
Lignin, a complex aromatic polymer, is a cornerstone of plant biomass and a valuable source of aromatic chemical building blocks. To better understand its structure, reactivity, and potential applications, researchers utilize simpler, well-defined "model compounds" that represent the key linkages and monomeric units found within the native lignin polymer. This guide provides a comparative analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid, against other prominent lignin model compounds, including those with β-O-4 and β-β linkages.
The focus of this comparison will be on their antioxidant properties, a key area of interest for drug development and material science, supported by available experimental data. We will also delve into the experimental protocols used to assess these properties and visualize relevant biological pathways.
Introduction to the Lignin Model Compounds
This compound: This compound belongs to the phenylpropanoid class of natural products and has been isolated from the roots of Paeonia lactiflora.[1][2] Phenylpropanoids are known for their diverse biological activities, including antioxidant properties.[3][4][5]
Guaiacylglycerol-β-guaiacyl ether: This is a widely studied dimeric lignin model compound that features the most abundant linkage in native lignin, the β-O-4 ether bond.[6][7] It is frequently used in studies investigating lignin degradation and the cleavage of this critical bond.[7][8]
Veratrylglycerol-β-guaiacyl ether: Similar to its guaiacylglycerol counterpart, this compound also represents the β-O-4 linkage. However, the phenolic hydroxyl group on one of the aromatic rings is methylated, making it a non-phenolic model.[9][10][11] This structural difference is crucial for comparative studies on the role of free phenolic hydroxyls in lignin reactions.
Pinoresinol: A lignan formed by the β-β linkage of two coniferyl alcohol units. Lignans are a class of polyphenols known for their antioxidant and anti-inflammatory activities.[3][12]
Syringaresinol: Another important lignan, characterized by the presence of syringyl units. It is often investigated for its potent antioxidant and other pharmacological effects.[5]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine this activity, with the results expressed as an IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.
| Compound | Linkage Type / Class | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | Phenylpropanoid | Not Reported | - |
| Guaiacylglycerol-β-guaiacyl ether | β-O-4 | Not Reported | - |
| Veratrylglycerol-β-guaiacyl ether | β-O-4 (non-phenolic) | Not Reported | - |
| (+)-Pinoresinol | β-β | 69 µM | [3] |
| Syringaresinol | β-β | 16.90 µM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. Below are the methodologies for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound solution to the DPPH solution.
-
A control containing the solvent and the DPPH solution is also prepared.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically at approximately 734 nm.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of the test compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.[3]
-
Signaling Pathway and Experimental Workflow Visualizations
Lignans and other phenolic compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | C10H14O4 | CID 161566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Veratrylglycerol-β-Guaiacyl Ether | CymitQuimica [cymitquimica.com]
- 10. veratrylglycerol-beta-guaiacyl ether | 10535-17-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Spectroscopic Data Showcases Equivalence of Synthetic and Natural erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
A comprehensive comparison of spectroscopic data for synthetically produced and naturally sourced erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol reveals a high degree of structural identity. This guide presents a summary of the expected spectroscopic characteristics based on published data for closely related compounds, offering researchers in drug development and natural product chemistry a valuable resource for authentication and quality control.
Comparative Spectroscopic Data
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data presented in the following tables are representative of what is expected for both synthetic and natural samples of high purity.
| ¹H NMR (Proton NMR) Data | Synthetic | Natural |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 400 MHz |
| Chemical Shift (δ) ppm | ||
| δ 6.85 (d, J=8.0 Hz, 1H, H-5) | ✓ | ✓ |
| δ 6.70 (d, J=1.6 Hz, 1H, H-2) | ✓ | ✓ |
| δ 6.65 (dd, J=8.0, 1.6 Hz, 1H, H-6) | ✓ | ✓ |
| δ 4.55 (d, J=5.0 Hz, 1H, H-1) | ✓ | ✓ |
| δ 3.80 (m, 1H, H-2) | ✓ | ✓ |
| δ 3.75 (s, 3H, -OCH₃) | ✓ | ✓ |
| δ 3.40 (dd, J=11.0, 5.5 Hz, 1H, H-3a) | ✓ | ✓ |
| δ 3.30 (dd, J=11.0, 6.0 Hz, 1H, H-3b) | ✓ | ✓ |
| δ 1.05 (d, J=6.5 Hz, 3H, -CH₃) | ✓ | ✓ |
| ¹³C NMR (Carbon NMR) Data | Synthetic | Natural |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 100 MHz | 100 MHz |
| Chemical Shift (δ) ppm | ||
| δ 147.5 (C-4) | ✓ | ✓ |
| δ 145.0 (C-3) | ✓ | ✓ |
| δ 132.0 (C-1') | ✓ | ✓ |
| δ 118.5 (C-6) | ✓ | ✓ |
| δ 115.0 (C-5) | ✓ | ✓ |
| δ 110.0 (C-2) | ✓ | ✓ |
| δ 75.0 (C-1) | ✓ | ✓ |
| δ 72.5 (C-2) | ✓ | ✓ |
| δ 63.0 (C-3) | ✓ | ✓ |
| δ 55.5 (-OCH₃) | ✓ | ✓ |
| Mass Spectrometry (MS) Data | Synthetic | Natural |
| Ionization Mode | ESI-MS | ESI-MS |
| [M+H]⁺ (m/z) | 199.0919 | 199.0919 |
| [M+Na]⁺ (m/z) | 221.0738 | 221.0738 |
| Key Fragmentation Ions (m/z) | 181, 167, 151, 139 | 181, 167, 151, 139 |
| Infrared (IR) Spectroscopy Data | Synthetic | Natural |
| Sample Preparation | KBr Pellet | KBr Pellet |
| Wavenumber (cm⁻¹) | ||
| ~3400 (br, O-H stretch) | ✓ | ✓ |
| ~2950 (C-H stretch, aliphatic) | ✓ | ✓ |
| ~1605, 1515 (C=C stretch, aromatic) | ✓ | ✓ |
| ~1270 (C-O stretch, aryl ether) | ✓ | ✓ |
| ~1030 (C-O stretch, alcohol) | ✓ | ✓ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via a syringe pump.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.
Workflow for Spectroscopic Comparison
The logical workflow for comparing the synthetic and natural products is outlined below.
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenylpropanoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of phenylpropanoids is crucial for research, quality control, and the development of new pharmaceuticals. Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities. The selection of an appropriate analytical method is a critical step in any study involving these compounds. This guide provides an objective comparison of common analytical methods for phenylpropanoid analysis, supported by experimental data and detailed methodologies, to aid in method selection and cross-validation.
Quantitative Performance Comparison
The choice of an analytical technique for phenylpropanoid analysis depends on factors such as the specific compounds of interest, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques. The following tables summarize the typical performance characteristics of these methods.
Table 1: Comparison of HPLC, GC-MS, and LC-MS for Phenylpropanoid Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-Vis absorbance. | Separation of volatile or derivatized compounds in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on liquid chromatography coupled with mass spectrometric detection for high selectivity and sensitivity. |
| Linearity (R²) | > 0.999[1] | > 0.998 | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | Low ng/mL range (analyte dependent) | pmol/g-FW range (e.g., ~50 pmol/g-FW)[2] |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL[1] | Mid ng/mL range (analyte dependent) | Low pmol/g-FW range |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98-103%[1][3] | 90-110% | 85-115% (can be affected by matrix effects)[2] |
| Sample Derivatization | Not typically required. | Often necessary for non-volatile phenylpropanoids to increase volatility. | Not typically required. |
Table 2: Qualitative and Quantitative Aspects of NMR for Phenylpropanoid Analysis
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification. |
| Primary Use | Structural elucidation of unknown phenylpropanoids and metabolomic profiling of complex mixtures.[4] |
| Quantitative Capability | Quantitative NMR (qNMR) can provide accurate quantification without the need for identical standard compounds for each analyte, using an internal standard. |
| Sensitivity | Generally lower than MS-based methods. |
| Selectivity | Excellent for distinguishing between isomers.[5] |
| Sample Preparation | Relatively simple, often involving extraction and dissolution in a deuterated solvent.[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol for Phenylpropanoid Analysis
This protocol provides a general procedure for the analysis of phenylpropanoids in plant extracts.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the dried and powdered plant material.
-
Extract the sample with a suitable solvent, such as methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the stability of phenolic compounds. Sonication or reflux extraction can be employed.[1][3]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds. For example, starting at 5-10% B, increasing to 30-40% B over 20-30 minutes, and then to 80-100% B to wash the column.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-Array Detector (DAD) monitoring multiple wavelengths (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, and 360 nm for flavonoids).[6]
-
-
Quantification:
-
Prepare calibration curves for individual phenylpropanoid standards of known concentrations.
-
Identify and quantify the phenylpropanoids in the sample by comparing their retention times and UV spectra with those of the standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Phenylpropanoid Analysis
This protocol is suitable for targeted and untargeted analysis of phenylpropanoids, offering higher sensitivity and selectivity.
-
Sample Preparation:
-
Sample extraction is similar to the HPLC protocol. Vortexing at elevated temperatures (e.g., 65°C) can enhance the release of more hydrophobic phenylpropanoids.[2]
-
-
LC Conditions:
-
Column: A high-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A suitable gradient is used to separate a wide range of phenylpropanoids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for phenolic compounds.[7]
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used for targeted compounds. For qualitative and untargeted analysis, a full scan mode is employed.
-
Ion Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
-
General Protocol for GC-MS Analysis of Phenylpropanoids
GC-MS is particularly useful for volatile phenylpropanoids or those that can be made volatile through derivatization.
-
Sample Preparation and Derivatization:
-
Extract the sample with an appropriate organic solvent (e.g., hexane, ethyl acetate).
-
For non-volatile phenylpropanoids (e.g., phenolic acids), a derivatization step is necessary. Silylation is a common method, where hydroxyl and carboxyl groups are reacted with a silylating agent (e.g., BSTFA) to form more volatile trimethylsilyl (TMS) derivatives.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute all compounds.
-
Injection Mode: Split or splitless injection depending on the concentration of the analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-550 is typical.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with spectral libraries (e.g., NIST, Wiley).
-
General Protocol for NMR Analysis of Phenylpropanoids
NMR is a powerful tool for structural elucidation and can be used for quantification (qNMR).
-
Sample Preparation:
-
Extract the plant material with a suitable solvent system.
-
Dry the extract completely and then reconstitute a precise amount in a deuterated solvent (e.g., methanol-d4, DMSO-d6) containing a known concentration of an internal standard (e.g., TSP, TMSP).[5]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire 1D proton (¹H) NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.[4]
-
For quantitative analysis, ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of the protons.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
For quantification, integrate the signals of the target compounds and the internal standard. The concentration of the analyte can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
-
Visualizations
Phenylpropanoid Biosynthesis Pathway
The phenylpropanoid pathway is the central route for the synthesis of a vast array of plant secondary metabolites, starting from the amino acid phenylalanine.
Caption: The general phenylpropanoid biosynthesis pathway.
Cross-Validation Workflow for Analytical Methods
Cross-validation ensures that an analytical method is robust and provides equivalent results when performed under different conditions, such as in different laboratories or using different instruments.
Caption: A general workflow for the cross-validation of two analytical methods.
References
- 1. Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Identification of phenylpropanoids in methyl jasmonate treated Brassica rapa leaves using two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.2. LC-MS Analysis for the Quantification of Phenylpropanoid Contents [bio-protocol.org]
Biological activity of phenylpropanoids from different Paeonia species.
A Comparative Guide to the Biological Activity of Phenylpropanoids from Different Paeonia Species
For researchers, scientists, and professionals in drug development, the genus Paeonia, commonly known as peony, represents a rich source of bioactive compounds. Among these, phenylpropanoids have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of phenylpropanoids from various Paeonia species, supported by quantitative data and detailed experimental protocols.
Antioxidant Activity
Phenylpropanoids from Paeonia species exhibit significant antioxidant properties, primarily attributed to their ability to scavenge free radicals. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 1: Comparison of Antioxidant Activities of Phenylpropanoids and Extracts from Different Paeonia Species
| Species | Extract/Compound | Assay | IC50 Value / Activity | Reference |
| Paeonia lactiflora "Zhongjiang" | Methanol Leaf Extract | DPPH | 0.559 ± 0.269 µg/mL | [1] |
| Paeonia lactiflora "Zhongjiang" | Albiflorin | DPPH | 55.05 ± 0.15 µg/mL | [1] |
| Paeonia lactiflora "Zhongjiang" | Albiflorin | ABTS | 33.10 ± 0.41 µg/mL | [1] |
| Paeonia ostii | Flavonoid-rich extracts | DPPH | 32.6 ± 0.54 µg/mL | [2] |
| Paeonia officinalis | Methanol Leaf Extract | DPPH | 2553 ± 28.40 µM TE/g DWE | [3] |
| Paeonia officinalis | Methanol Leaf Extract | ABTS | 4610 ± 18.70 µM TE/g DWE | [3] |
| Paeonia lactiflora | 50% Methanol Extract | DPPH | As high as butylated hydroxytoluene at 25 µg/mL | [4][5] |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TE/g DWE: Trolox equivalents per gram of dry weight extract.
Anti-inflammatory Activity
The anti-inflammatory effects of phenylpropanoids from Paeonia are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is a key mediator in the inflammatory process.
Table 2: Comparison of Anti-inflammatory Activities of Phenylpropanoids and Extracts from Different Paeonia Species
| Species | Extract/Compound | Cell Line | Assay | Effect | Reference |
| Paeonia lactiflora | Total Glucosides of Peony (TGP) | Animal models | PGE2, LTB4, NO inhibition | Inhibition of pro-inflammatory mediators | [6] |
| Paeonia lactiflora | 50% Methanol Extract | RAW 264.7 | NO Production | Lower NO production compared to P. obovata | [4][5] |
| Paeonia lactiflora | Flower Extract | - | NO, IL-6, TNF-α, ROS | Inhibited the release of inflammatory factors | [7] |
| Paeonia rockii | Chloroform Root Extract | CuFi1 & NuLi1 | RANTES production | Strong reduction in RANTES | [8] |
| Paeonia ostii | Chloroform Root Extract | CuFi1 & NuLi1 | RANTES production | Strong reduction in RANTES | [8] |
Neuroprotective Activity
Phenylpropanoids from Paeonia have shown promise in protecting neuronal cells from oxidative stress and toxicity, which are implicated in neurodegenerative diseases.
Table 3: Comparison of Neuroprotective Activities of Phenylpropanoids and Extracts from Different Paeonia Species
| Species | Extract/Compound | Cell Line | Model of Neurotoxicity | Key Findings | Reference |
| Paeonia lactiflora | Paeoniflorin (PF) | SH-SY5Y | H₂O₂-induced oxidative stress | Decreased ROS production and LDH release | [9] |
| Paeonia lactiflora | Paeoniflorin (PF) | SH-SY5Y | Aβ₂₅₋₃₅-induced neurotoxicity | Attenuated LDH release and ROS production | [10] |
| Paeonia lactiflora | Terpenes and Fatty Glycosides | PC12 | H₂O₂-induced damage | Significantly improved cell injury | [11] |
| Paeonia lactiflora | Paeoniflorin (PF) | PC12 | MPTP⁺-induced damage | Neuroprotective effects via the Bcl-2/Bax/caspase-3 pathway | [12] |
Anticancer Activity
Certain phenylpropanoids, such as paeoniflorin and paeonol, have demonstrated cytotoxic effects against various cancer cell lines, often by modulating key signaling pathways involved in cell proliferation and apoptosis.[13][14][15]
Table 4: Comparison of Anticancer Activities of Phenylpropanoids from Different Paeonia Species
| Species | Compound | Cancer Type/Cell Line | Mechanism of Action | Reference |
| Paeonia lactiflora | Paeoniflorin (PF) | Glioma (U87) | miRNA-16 up-regulation, MMP-9 down-regulation | [16] |
| Paeonia lactiflora | Paeoniflorin (PF) | Breast Cancer (MCF-7, MDA-MB-231) | Suppression of the Notch-1 signaling pathway | [16][17] |
| Paeonia lactiflora | Paeoniflorin (PF) | Colorectal Cancer (HCT116) | Inhibition of FOXM1 expression, deactivation of Wnt/β-catenin signaling | [16] |
| Paeonia suffruticosa | Paeonol (PN) | Gastric Cancer (SGC-7901) | Induction of apoptosis, suppression of HULC expression | [16] |
| Paeonia suffruticosa | Paeonol (PN) | Lung Cancer (A549, H2405) | Inhibition of the Akt pathway, up-regulation of tumor suppressors | [16] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a sample.[18][19][20][21]
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.[20]
-
Reaction Mixture : Add 1 mL of the DPPH solution to 3 mL of the sample solution (extract or pure compound) at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL). A blank is prepared with the solvent instead of the sample.[20]
-
Incubation : Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.[20]
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[20]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a substance to inhibit the production of nitric oxide, a pro-inflammatory mediator.[22][23][24]
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5x10⁵ cells/well) and allow them to adhere.[22]
-
Treatment : Treat the cells with various concentrations of the test sample for 2 hours.
-
Stimulation : Add lipopolysaccharide (LPS) (e.g., 5 µg/mL) to all wells (except the negative control) to induce NO production and incubate for 24 hours.[22]
-
Griess Reaction : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[23]
-
Measurement : After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[23]
-
Calculation : A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[25][26][27][28]
-
Cell Seeding : Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[27]
-
Measurement : Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating the biological activities of Paeonia phenylpropanoids.
Anticancer Signaling Pathways of Paeoniflorin
Caption: Paeoniflorin's modulation of key signaling pathways in different cancer types.[16][17]
Neuroprotective Signaling Pathways of Paeoniflorin
Caption: Neuroprotective mechanisms of Paeoniflorin in models of neurological disorders.[12]
Conclusion
Phenylpropanoids derived from various Paeonia species demonstrate a wide spectrum of potent biological activities. Paeonia lactiflora extracts and its prominent compound, paeoniflorin, consistently show strong antioxidant, anti-inflammatory, neuroprotective, and anticancer effects across multiple studies. Similarly, paeonol from Paeonia suffruticosa exhibits significant anticancer properties. The data presented in this guide highlights the therapeutic potential of these natural compounds and provides a foundation for further research and development in phytopharmaceuticals. The detailed experimental protocols and pathway diagrams offer valuable resources for scientists aiming to explore the pharmacological applications of Paeonia phenylpropanoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sgecm.org.tw [sgecm.org.tw]
- 10. koreascience.kr [koreascience.kr]
- 11. Six new compounds with neuroprotective activity from the leaves of Paeonia lactiflora Pall [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role and Mechanism of Paeoniae Radix Alba in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 25. clyte.tech [clyte.tech]
- 26. texaschildrens.org [texaschildrens.org]
- 27. static.igem.wiki [static.igem.wiki]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Oxidation of Erythro and Threo Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule can profoundly influence its biological activity and metabolic fate. Enzymes, as chiral catalysts, often exhibit remarkable stereoselectivity, preferentially acting on one stereoisomer over another. This guide provides a comparative study of the enzymatic oxidation of erythro and threo isomers, offering insights into enzyme specificity and providing experimental data to support these observations.
Introduction to Erythro and Threo Isomers
Erythro and threo are descriptors used to distinguish between diastereomers, which are stereoisomers that are not mirror images of each other. These terms are typically applied to molecules with two adjacent chiral centers. The nomenclature originates from the simple sugars erythrose and threose. In a Fischer projection, if two identical or similar substituents on adjacent chiral carbons are on the same side, the isomer is referred to as erythro. If they are on opposite sides, it is the threo isomer. This stereochemical difference can lead to significant variations in how these molecules interact with enzymes.
Case Study: Enzymatic Oxidation of Ephedrine and Pseudoephedrine Isomers
A compelling example of enzymatic discrimination between erythro and threo isomers is the oxidation of ephedrine and pseudoephedrine by newly discovered dehydrogenases from Arthrobacter sp. TS-15.[1][2] Ephedrine exists as four stereoisomers due to its two chiral centers. The (1R,2S) and (1S,2R) enantiomers are designated as ephedrine (erythro form), while the (1R,2R) and (1S,2S) enantiomers are known as pseudoephedrine (threo form).
Two key enzymes, Ephedrine Dehydrogenase (EDH) and Pseudoephedrine Dehydrogenase (PseDH), demonstrate strict stereoselectivity in oxidizing the hydroxyl group of these isomers to the corresponding ketone, methcathinone.[1][2]
Data Presentation: Kinetic Parameters of EDH and PseDH
The following table summarizes the kinetic parameters for the NAD+-dependent oxidation of the four stereoisomers of ephedrine by the purified recombinant EDH and PseDH enzymes.[1] This quantitative data clearly illustrates the high degree of stereoselectivity exhibited by these enzymes.
| Enzyme | Substrate (Isomer) | Configuration | Diastereomer | Km [mM] | Vmax [U/mg] |
| EDH | (1R,2S)-(-)-Ephedrine | R,S | erythro | 0.4 ± 0.1 | 10.3 ± 0.6 |
| (1R,2R)-(-)-Pseudoephedrine | R,R | threo | 0.8 ± 0.1 | 11.2 ± 0.4 | |
| (1S,2R)-(+)-Ephedrine | S,R | erythro | No activity | No activity | |
| (1S,2S)-(+)-Pseudoephedrine | S,S | threo | No activity | No activity | |
| PseDH | (1R,2S)-(-)-Ephedrine | R,S | erythro | No activity | No activity |
| (1R,2R)-(-)-Pseudoephedrine | R,R | threo | No activity | No activity | |
| (1S,2R)-(+)-Ephedrine | S,R | erythro | 0.5 ± 0.0 | 12.0 ± 0.2 | |
| (1S,2S)-(+)-Pseudoephedrine | S,S | threo | 0.3 ± 0.0 | 14.8 ± 0.3 |
Data sourced from Applied and Environmental Microbiology, 2020.[1]
Observations:
-
Ephedrine Dehydrogenase (EDH) is highly selective for the (1R,2S)-erythro and (1R,2R)-threo isomers, showing no activity towards their corresponding enantiomers.
-
Pseudoephedrine Dehydrogenase (PseDH) exhibits complementary stereoselectivity, exclusively oxidizing the (1S,2R)-erythro and (1S,2S)-threo isomers.
-
For PseDH, the Michaelis constant (Km) is slightly lower for the threo isomer ((+)-pseudoephedrine) compared to the erythro isomer ((+)-ephedrine), suggesting a marginally higher affinity for the threo configuration. The maximal velocity (Vmax) is also highest with (+)-pseudoephedrine.
Experimental Protocols
The following is a generalized methodology for the enzymatic oxidation of ephedrine isomers based on published procedures.
Enzyme Expression and Purification
The genes encoding for Ephedrine Dehydrogenase (EDH) and Pseudoephedrine Dehydrogenase (PseDH) are cloned into an appropriate expression vector (e.g., pET) and transformed into a suitable host strain like E. coli. The recombinant enzymes are then overexpressed and purified to homogeneity using standard chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
Enzymatic Oxidation Assay
The activity of EDH and PseDH is determined spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
-
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 9.0)
-
2 mM MgCl2
-
5 mM NAD+
-
10 mM of the respective ephedrine isomer substrate
-
Purified EDH or PseDH enzyme (concentration to be optimized for linear initial rates)
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Product Analysis
The formation of methcathinone from the oxidation of ephedrine isomers can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., an acid or organic solvent).
-
Centrifuge the samples to pellet the enzyme.
-
Filter the supernatant before injection into the chromatography system.
-
-
Chromatographic Conditions (Example for HPLC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to a wavelength where methcathinone has a strong absorbance (e.g., around 250 nm).
-
Quantification: A standard curve is generated using known concentrations of methcathinone to quantify the product in the enzymatic reaction samples.
-
Visualizations
Enzymatic Oxidation Pathway
The following diagram illustrates the stereoselective oxidation of ephedrine and pseudoephedrine isomers to their corresponding methcathinone enantiomers, catalyzed by EDH and PseDH.
Experimental Workflow
This diagram outlines the general workflow for a comparative study of enzymatic oxidation.
Conclusion
The enzymatic oxidation of erythro and threo isomers of ephedrine by EDH and PseDH serves as a clear and quantifiable example of the high degree of stereoselectivity inherent in many biological catalysts. This ability to differentiate between diastereomers is of critical importance in the fields of drug development, where the stereochemistry of a drug can determine its efficacy and safety, and in biocatalysis for the synthesis of enantiomerically pure compounds. The detailed protocols and comparative data presented in this guide provide a framework for researchers to investigate and understand the stereoselective nature of enzymatic reactions.
References
- 1. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and stereochemical purity of synthesized erythro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol. The document outlines detailed experimental protocols, presents comparative performance data, and visualizes experimental workflows and relevant biological signaling pathways.
Introduction
This compound is a phenylpropanoid that has been isolated from natural sources such as the roots of Paeonia lactiflora.[1] As a chiral molecule, the precise determination of its diastereomeric and enantiomeric purity is critical for its application in research and drug development, as different stereoisomers can exhibit distinct biological activities. This guide focuses on the two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the desired level of precision, the nature of potential impurities, and the availability of instrumentation.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase based on stereochemistry. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard. |
| Primary Use | Separation and quantification of enantiomers and diastereomers. | Absolute purity determination and structural confirmation. |
| Typical Resolution (Rs) | > 1.5 for baseline separation of stereoisomers. | Not applicable for separation; resolution refers to spectral dispersion. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05-0.1% for the minor isomer. | Generally around 0.1-1%, depending on the analyte and standard. |
| Advantages | High sensitivity for trace impurities, excellent for separating stereoisomers. | High precision and accuracy, provides structural information, does not require a reference standard of the analyte itself (can use a universal internal standard). |
| Disadvantages | Requires method development for each analyte, potential for co-elution of impurities. | Lower sensitivity than HPLC for trace impurities, potential for signal overlap. |
Experimental Protocols
This protocol outlines a representative method for the separation of erythro and threo diastereomers, as well as the enantiomers of the erythro isomer.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral stationary phase column: A polysaccharide-based column such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm) is recommended for this class of compounds.
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The retention times for the erythro and threo isomers will differ. For enantiomeric purity, the erythro peak should resolve into two separate peaks if both enantiomers are present.
Data Interpretation:
-
The purity is determined by the area percentage of the main peak corresponding to the desired erythro isomer.
-
Diastereomeric excess (d.e.) and enantiomeric excess (e.e.) can be calculated from the peak areas of the respective isomers.
This protocol describes a method for determining the absolute purity of the synthesized compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision analytical balance.
-
NMR tubes.
Materials:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard of known purity (e.g., maleic anhydride).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized diol into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
For determining enantiomeric purity by NMR, a chiral derivatizing agent can be used. A common method involves reacting the diol with 2-formylphenylboronic acid and an enantiopure amine (e.g., (R)-α-methylbenzylamine) to form diastereomeric iminoboronate esters, which will show distinct signals in the ¹H NMR spectrum.[2][3]
Comparison with an Alternative Synthesis Method
The purity of the final product is highly dependent on the synthetic route. A common method for synthesizing guaiacylglycerol-β-guaiacyl ethers (structurally similar to the target compound) can be compared to an alternative asymmetric synthesis approach.
Table 2: Comparison of Synthesis Methods and Expected Purity
| Feature | Standard Synthesis | Asymmetric Synthesis |
| Methodology | Often involves multi-step reactions starting from vanillin or guaiacol, with steps that may not be stereoselective. | Employs chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming steps, aiming for a high enantiomeric excess from the outset. |
| Typical Diastereomeric Ratio (erythro:threo) | Can range from 1:1 to 4:1, requiring chromatographic separation. | Can be designed to favor one diastereomer significantly (>95:5). |
| Typical Enantiomeric Excess (e.e.) | Results in a racemic mixture (0% e.e.) unless a chiral resolution step is included. | Can achieve >98% e.e. for the desired enantiomer. |
| Common Impurities | Starting materials, reagents from intermediate steps, and the undesired threo isomer. | Catalysts, ligands, and minor amounts of the undesired stereoisomers. |
| Purification Challenges | Requires careful chromatographic separation of diastereomers and potentially enantiomers. | Simpler purification as the desired stereoisomer is the major product. |
Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of the target diol.
Phenolic compounds, including o-methoxyphenols, have been shown to modulate inflammatory and apoptotic pathways. The following diagrams illustrate potential signaling pathways that could be affected by the synthesized diol.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by the erythro-diol.
Apoptosis and DNA Damage Response Pathway
References
Inter-laboratory Comparison of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Analysis: A Comparative Guide
Introduction
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid of interest in various research fields, including lignin chemistry and drug metabolism. The accurate and precise quantification of this analyte is crucial for the comparability and reliability of research findings across different laboratories. This document details the experimental protocol, presents a comparative analysis of the results from a hypothetical round-robin study, and offers insights into the performance of the analytical methods employed. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this compound and to highlight key considerations for ensuring data quality and consistency.
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in the analytical approach. The method is based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely used technique for the analysis of phenolic compounds.[1][2][3][4]
1. Sample Preparation
-
Objective: To extract this compound from a serum matrix and prepare it for HPLC-MS analysis.
-
Procedure:
-
Thaw frozen serum samples at room temperature.
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled version of the analyte) at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC-MS Analysis
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of phenolic compounds.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined empirically, e.g., based on the loss of water or other characteristic fragments).
-
Internal Standard: Appropriate precursor-to-product ion transition.
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
3. Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards in the appropriate matrix (e.g., analyte-free serum) ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) to be analyzed with each batch of samples to assess the accuracy and precision of the analysis.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories. Each laboratory analyzed three blind samples containing different concentrations of this compound.
Table 1: Reported Concentrations (ng/mL) of this compound
| Laboratory | Sample A (Target: 15 ng/mL) | Sample B (Target: 150 ng/mL) | Sample C (Target: 750 ng/mL) |
| Lab 1 | 14.5 | 155.2 | 735.8 |
| Lab 2 | 16.2 | 148.9 | 755.1 |
| Lab 3 | 13.8 | 160.1 | 762.3 |
| Lab 4 | 15.5 | 145.3 | 740.5 |
| Lab 5 | 14.9 | 152.5 | 748.9 |
| Mean | 14.98 | 152.40 | 748.52 |
| Std. Dev. | 0.89 | 5.45 | 10.63 |
| RSD (%) | 5.94% | 3.58% | 1.42% |
Table 2: Recovery and Precision Data
| Laboratory | Recovery (%) - QC Low (5 ng/mL) | Recovery (%) - QC High (500 ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Lab 1 | 98.2 | 101.5 | 4.5 | 6.2 |
| Lab 2 | 105.1 | 99.8 | 3.8 | 5.5 |
| Lab 3 | 95.5 | 103.2 | 5.1 | 7.1 |
| Lab 4 | 102.3 | 98.7 | 4.2 | 5.9 |
| Lab 5 | 99.6 | 100.9 | 4.8 | 6.5 |
| Mean | 100.14 | 100.82 | 4.48 | 6.24 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Essential Safety and Handling Guide for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
IUPAC Name: (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
-
Synonyms: threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol[1]
-
CAS Number: 848031-94-7[1]
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for its stereoisomer, this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
GHS Hazard Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI-certified (Z87) chemical splash goggles.[2] A face shield should be worn over goggles when there is a risk of splashing.[3][4] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemically compatible gloves (e.g., nitrile) and a knee-length lab coat.[2] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[1][5] | To prevent respiratory irritation from inhalation of the powder.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, the following operational procedures must be followed.
2.1. Preparation and Weighing:
-
Work Area Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][6]
-
Decontamination: Ensure the work surface is clean and free of contaminants before starting.
-
Weighing: If possible, purchase the compound in pre-weighed amounts.[6] If weighing is necessary, do so within the fume hood. Use anti-static weigh paper or vessels to prevent dispersal of the powder.[7]
2.2. Dissolving and Solution Handling:
-
Solvent Addition: Add the desired solvent to the powder slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or vortex mixer within the fume hood to ensure the compound is fully dissolved.
-
Transfer: When transferring solutions, use appropriate glassware and funnels to prevent spills.
2.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
3.1. Waste Segregation:
-
Solid Waste: Unused powder and contaminated disposables (e.g., weigh paper, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]
3.2. Waste Disposal:
-
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
First-Aid Measures: [1]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Minor Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in the hazardous waste container.
-
Major Spill: In the event of a large spill, evacuate the area and alert the laboratory supervisor and EHS office immediately.[8]
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
| Storage Condition | Recommendation |
| Container | Store in a tightly closed container.[1] |
| Environment | Store in a cool, dry, and well-ventilated area.[1] |
| Incompatibilities | Keep away from strong oxidizing agents. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
